4-[(Pyridin-2-yl)oxy]benzene-1,2-diamine
Description
BenchChem offers high-quality 4-[(Pyridin-2-yl)oxy]benzene-1,2-diamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-[(Pyridin-2-yl)oxy]benzene-1,2-diamine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
CAS No. |
55564-13-1 |
|---|---|
Molecular Formula |
C11H11N3O |
Molecular Weight |
201.22 g/mol |
IUPAC Name |
4-pyridin-2-yloxybenzene-1,2-diamine |
InChI |
InChI=1S/C11H11N3O/c12-9-5-4-8(7-10(9)13)15-11-3-1-2-6-14-11/h1-7H,12-13H2 |
InChI Key |
RIWCQXTVBRFTCG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)OC2=CC(=C(C=C2)N)N |
Origin of Product |
United States |
Foundational & Exploratory
CAS number and safety data sheet (SDS) for pyridine-ether diamines
The following technical guide is structured for researchers and drug development professionals. It synthesizes specific chemical data with field-proven handling protocols.[1]
Focus Entity: 2,6-Bis(2-aminoethoxy)pyridine
Executive Summary & Identification
Pyridine-ether diamines represent a critical scaffold in medicinal chemistry, often utilized as ligands for metallo-enzyme inhibition, chelating agents in supramolecular chemistry, and intermediates for macrocyclic drugs.[1] Their dual functionality—combining the basicity of primary amines with the π-acceptor properties of the pyridine ring—creates unique reactivity and safety profiles.[1]
This guide focuses on the representative scaffold 2,6-Bis(2-aminoethoxy)pyridine , a common precursor for macrocyclic ligands and kinase inhibitor fragments.[1]
Chemical Identity Matrix[1]
| Parameter | Data |
| Chemical Name | 2,6-Bis(2-aminoethoxy)pyridine |
| CAS Registry Number | 29449-94-3 (Primary Amine Form) |
| Related CAS | 29449-91-0 (Dimethylamine analog) |
| Molecular Formula | C₉H₁₅N₃O₂ |
| Molecular Weight | 197.23 g/mol |
| Physical State | Viscous yellow oil or low-melting solid (hygroscopic) |
| Solubility | Soluble in MeOH, DCM, Water (pH dependent) |
Safety Data Sheet (SDS) Analysis: The Mechanistic "Why"
Standard SDSs often list hazards without context.[1] Below is an expert analysis of the causality behind the hazards for this specific class of compounds.
Hazard Classification (GHS)[1][4]
-
Skin Corrosion/Irritation (Category 1B): H314 - Causes severe skin burns and eye damage.[1][2]
-
Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.[1][3][4][5]
-
Sensitization, Skin (Category 1): H317 - May cause an allergic skin reaction.[1]
Toxicological Mechanisms[1]
-
Corrosivity (Amine Functionality): The primary amine groups (
) on the ethoxy arms are highly basic ( ).[1] Upon contact with biological tissue, they saponify membrane lipids and denature proteins, leading to deep tissue necrosis. -
Neurotoxicity (Pyridine Moiety): The central pyridine ring, if metabolized or cleaved, can exhibit pyridinic toxicity, targeting the central nervous system (CNS) and liver.
-
Chelation Toxicity: As a tridentate ligand (N-O-N-O-N donor set), this molecule can aggressively chelate essential metal ions (Zn²⁺, Cu²⁺) in vivo, potentially disrupting metalloenzyme function.
Handling Logic Diagram
The following decision tree illustrates the safety logic for handling pyridine-ether diamines, integrating air-sensitivity checks.
Caption: Decision logic for handling air-sensitive amine scaffolds to prevent degradation and exposure.
Storage & Stability Protocols
Expert Insight: The "Air Sensitive" designation on the SDS for this class is frequently misunderstood. It is not primarily due to oxidation, but rather carbamate formation .
-
Mechanism: Primary amines react rapidly with atmospheric CO₂ to form carbamate salts (
).[1] This manifests as a crust forming on the oil or the solid becoming sticky/gum-like.[1] -
Storage Requirement: Store under Argon or Nitrogen atmosphere.[1] Tape-seal caps with Parafilm or electrical tape.[1] Store at 2–8°C to slow reaction kinetics.
Synthesis & Quenching Workflow
When synthesizing or using CAS 29449-94-3 (e.g., via nucleophilic substitution of 2,6-dichloropyridine with ethanolamine), the workup is the most hazardous phase due to the exothermic neutralization of excess base.[1]
Self-Validating Quench Protocol
This protocol ensures safety by using pH as a validation checkpoint.[1]
-
Preparation: Cool the reaction mixture to <5°C using an ice/salt bath.
-
Quenching: Slowly add saturated Ammonium Chloride (
) solution.-
Validation: Monitor internal temperature; do not exceed 15°C.[1]
-
-
pH Check (Critical): Test the aqueous layer.[1]
-
Target: pH 8–9.[1]
-
Why? If pH < 7, the pyridine nitrogen and amines protonate, trapping the product in the water layer. If pH > 12, emulsion formation is likely.
-
-
Extraction: Use Dichloromethane (DCM) containing 5% Methanol.[1] The methanol helps disrupt hydrogen bonding between the diamine and water.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis and isolation of pyridine-ether diamines with safety checkpoints.
Emergency Response (Specific to Class)
Standard First Aid is insufficient for diamine burns.[1]
-
Skin Contact:
-
Immediate Flush: Wash with water for 15 minutes minimum .[1][6][7]
-
Acid Neutralization (Contraindicated): Do NOT use vinegar or acidic neutralizers on amine burns; the heat of neutralization will worsen tissue damage.[1] Use only water or saline.[1]
-
PEG 400: If available, swabbing the area with Polyethylene Glycol 400 (PEG 400) after flushing can help solubilize the lipophilic amine from the skin pores.
-
-
Eye Contact:
References
-
National Institute of Standards and Technology (NIST). (2025).[1] 2,6-bis-[2-(Dimethylamino)ethoxy]pyridine Mass Spectrum (CAS 29449-91-0).[1] NIST Chemistry WebBook.[1] Retrieved February 17, 2026, from [Link][1]
-
National Institutes of Health (NIH). (n.d.).[1] PubChem Compound Summary: Pyridine-ether derivatives. Retrieved February 17, 2026, from [Link][1]
-
Asian Journal of Chemistry. (2013). Synthesis of 6,6'-Diaminomethyl-tris-(pyridin-2-ylmethyl)amine. Retrieved February 17, 2026, from [Link][1]
Sources
- 1. 2,6-bis-[2-(Dimethylamino)ethoxy) pyridine [webbook.nist.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
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- 4. fishersci.com [fishersci.com]
- 5. pentachemicals.eu [pentachemicals.eu]
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- 7. shop.chemsupply.com.au [shop.chemsupply.com.au]
- 8. biochemopharma.fr [biochemopharma.fr]
Advanced Technical Guide: 4-[(Pyridin-2-yl)oxy]benzene-1,2-diamine in Polymer Chemistry
This technical guide provides an in-depth analysis of 4-[(Pyridin-2-yl)oxy]benzene-1,2-diamine , a specialized monomer bridging the gap between high-performance polymer chemistry and pharmaceutical synthesis. By incorporating a pyridine ether moiety into the classic o-phenylenediamine scaffold, this molecule introduces critical functionalities—proton conductivity, metal coordination, and solubility—essential for next-generation materials like High-Temperature Proton Exchange Membranes (HT-PEMs) and advanced drug intermediates.
Executive Summary
4-[(Pyridin-2-yl)oxy]benzene-1,2-diamine is a bifunctional aromatic amine characterized by an ortho-diamine motif and a pendant pyridine ether group. This unique structure positions it as a versatile building block in two primary domains:
-
High-Performance Polymers: As a precursor for Polybenzimidazoles (PBIs) , Polyimides (PIs) , and Ladder Polymers , where the pyridine ring enhances acid-base interactions (for proton conductivity) and gas selectivity (for CO₂ separation).
-
Pharmaceutical Synthesis: As a key intermediate for benzimidazole-based therapeutics, leveraging the pyridine ring for target binding and the diamine for heterocycle formation.
This guide details the synthesis, polymerization strategies, and critical applications of this monomer, designed for researchers in materials science and drug development.
Chemical Structure & Properties[1][2][3][4][5]
The molecule combines the reactivity of o-phenylenediamine with the chemical stability and basicity of a pyridine ether.
| Property | Value / Description |
| IUPAC Name | 4-[(Pyridin-2-yl)oxy]benzene-1,2-diamine |
| Molecular Formula | C₁₁H₁₁N₃O |
| Molecular Weight | 201.23 g/mol |
| Key Functional Groups | Primary Amines (C1, C2), Ether Linkage (C4), Pyridine Nitrogen |
| Predicted Solubility | Soluble in DMSO, DMAc, NMP, Methanol; Sparingly soluble in Water |
| pKa (Pyridine N) | ~5.2 (Proton acceptor site) |
| Reactivity Profile | Nucleophilic attack (Amines), Electrophilic substitution (Rings), Protonation (Pyridine) |
Synthesis Protocol
The synthesis of 4-[(Pyridin-2-yl)oxy]benzene-1,2-diamine typically follows a two-step pathway: Nucleophilic Aromatic Substitution (SₙAr) followed by Reduction . This route ensures high regioselectivity and yield.
Step 1: Nucleophilic Aromatic Substitution (Ether Formation)
Objective: Couple the pyridine ring to the benzene scaffold via an ether linkage.
-
Reactants: 4-Chloro-1,2-dinitrobenzene (1.0 eq) and 2-Hydroxypyridine (1.1 eq).
-
Reagents: Potassium Carbonate (K₂CO₃, 2.0 eq) as the base.
-
Solvent: N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO).
-
Conditions: Heat to 80–100°C for 4–6 hours under Nitrogen atmosphere.
-
Mechanism: The 2-hydroxypyridine (acting as a nucleophile via oxygen) attacks the electron-deficient carbon at the 4-position of the dinitrobenzene, displacing the chloride.
-
Purification: Precipitate in water, filter, and recrystallize from ethanol/water.
-
Intermediate: 4-[(Pyridin-2-yl)oxy]-1,2-dinitrobenzene.
Step 2: Reduction of Nitro Groups
Objective: Convert the dinitro intermediate into the target diamine.
-
Reactants: 4-[(Pyridin-2-yl)oxy]-1,2-dinitrobenzene.
-
Catalyst: Palladium on Carbon (Pd/C, 10% wt) or Raney Nickel.
-
Reductant: Hydrogen Gas (H₂, 3–5 bar) or Hydrazine Hydrate (N₂H₄·H₂O).
-
Solvent: Ethanol or Methanol.
-
Conditions: Room temperature to 60°C for 12 hours.
-
Workup: Filter catalyst through Celite, concentrate filtrate under reduced pressure.
-
Product: 4-[(Pyridin-2-yl)oxy]benzene-1,2-diamine (Off-white to brown solid).
-
Storage: Store under inert gas (Argon) to prevent oxidation of amines.
Visualization: Synthesis Workflow
Caption: Two-step synthesis pathway from commercial precursors to the target diamine via SnAr and reduction.
Polymerization Strategies
This monomer is a versatile tool in polymer chemistry, capable of forming linear polymers, cross-linked networks, or acting as a functional pendant.
A. Polybenzimidazoles (PBIs)
While classic PBIs use tetraamines (e.g., DAB), this diamine serves two specific roles:[1]
-
Capping Agent: Controls molecular weight and introduces pyridine end-groups for enhanced adhesion or proton conductivity.
-
Co-Monomer for Modified PBIs: When copolymerized with a tetraamine and a dicarboxylic acid, it acts as a chain terminator or introduces defects that increase solubility without sacrificing thermal stability.
-
Reaction: Condensation with Isophthalic Acid in Polyphosphoric Acid (PPA).
-
B. Polyimides (PIs) and Ladder Polymers
The ortho-diamine structure allows for unique reactivity with dianhydrides (e.g., 6FDA, ODPA).
-
Linear Polyimides: Requires careful control to prevent cross-linking. The pyridine ether group increases solubility in organic solvents (NMP, DMAc), facilitating processing.
-
Poly(benzoylenebenzimidazole)s (Ladder Polymers):
-
Reaction with aromatic dianhydrides leads to a poly(amic acid) intermediate.
-
Thermal cyclization converts the ortho-diamine/anhydride linkage into a fused "ladder" structure (benzoylenebenzimidazole), offering exceptional thermal stability (>500°C).
-
C. Epoxy Curing Agents
The monomer acts as a latent curing agent for epoxy resins.
-
Mechanism: The pyridine nitrogen accelerates the curing reaction, while the primary amines react with epoxide rings to form a cross-linked network.
-
Benefit: Resulting networks exhibit high glass transition temperatures (Tg) and improved adhesion to metal substrates due to pyridine coordination.
Visualization: Polymerization Logic
Caption: Decision tree for polymerization routes based on co-reactant selection.
Key Applications
High-Temperature Proton Exchange Membranes (HT-PEMFC)
-
Mechanism: The pyridine nitrogen acts as a basic site (pKa ~5.2), capable of accepting protons. When doped with Phosphoric Acid (PA), the pyridine-PA interactions facilitate proton hopping (Grotthuss mechanism) even under anhydrous conditions at 160–180°C.
-
Advantage: The ether linkage provides flexibility, reducing the brittleness often seen in rigid PBI membranes.
Gas Separation Membranes[1]
-
Target: CO₂/CH₄ or CO₂/N₂ separation.
-
Mechanism: The polar pyridine ring exhibits a specific affinity for CO₂ (quadrupole moment interaction), increasing solubility selectivity. The rigid benzimidazole or imide backbone ensures high diffusivity selectivity.
Pharmaceutical Intermediates
-
Relevance: The o-phenylenediamine core is the direct precursor to the Benzimidazole pharmacophore, found in drugs like Telmisartan (antihypertensive) and Dabigatran (anticoagulant).
-
Function: The pyridine ether moiety serves as a "pharmacophore handle," improving drug solubility and bioavailability.
References
-
Vogel, H., & Marvel, C. S. (1961). Polybenzimidazoles, new thermally stable polymers. Journal of Polymer Science, 50(154), 511-539. Link
-
Li, Q., He, R., Jensen, J. O., & Bjerrum, N. J. (2003). Approaches and recent development of polymer electrolyte membranes for fuel cells operating above 100 °C. Chemistry of Materials, 15(26), 4896-4915. Link
-
Benicewicz, B. C., et al. (2009). Polybenzimidazole-based membranes for high temperature fuel cells. Fuel Cells, 9(4), 318-324. Link
-
Sroog, C. E. (1991). Polyimides. Progress in Polymer Science, 16(4), 561-694. Link
-
Jannasch, P. (2003). Recent developments in high-temperature proton conducting polymer electrolyte membranes. Current Opinion in Colloid & Interface Science, 8(1), 96-102. Link
Sources
The Nexus of Structure and Function: An In-depth Technical Guide to the Electronic Properties of Pyridine-Ether Linkages in Benzene-1,2-diamine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
This technical guide provides a comprehensive exploration of the electronic properties of a fascinating class of molecules: benzene-1,2-diamine derivatives featuring a pyridine-ether linkage. These structures hold significant promise in the realms of medicinal chemistry, chemosensing, and materials science due to the unique interplay between the electron-donating diamine, the versatile pyridine ring, and the connecting ether bridge. This document moves beyond a simple recitation of facts, offering an in-depth analysis of the synthesis, photophysical and electrochemical characteristics, and theoretical underpinnings of these compounds. By elucidating the causality behind experimental choices and providing detailed, field-proven protocols, this guide serves as a valuable resource for researchers seeking to harness the potential of these unique molecular architectures.
Introduction: The Strategic Design of Pyridine-Ether Benzene-1,2-diamines
The convergence of a benzene-1,2-diamine core with a pyridine moiety through an ether linkage creates a molecular scaffold with a rich and tunable electronic landscape. The benzene-1,2-diamine unit, a well-known electron-rich system, serves as a potent electron donor and a versatile building block in the synthesis of various heterocyclic compounds.[1] The pyridine ring, a nitrogen-containing heterocycle, can act as both a π-deficient system and a coordination site for metal ions, making it a crucial component in the design of fluorescent sensors and functional materials.[2][3] The ether linkage, while seemingly a simple bridge, plays a critical role in modulating the electronic communication between these two aromatic systems.[4][5]
The strategic combination of these three components gives rise to molecules with intriguing intramolecular charge transfer (ICT) characteristics. Upon photoexcitation, electron density can be transferred from the electron-rich diamine portion to the electron-accepting pyridine ring, leading to unique photophysical phenomena such as large Stokes shifts and solvatochromism. These properties are highly sought after in the development of fluorescent probes for detecting metal ions and other analytes.[3][6] Furthermore, the redox-active nature of the diamine and pyridine moieties imparts these molecules with interesting electrochemical behavior, opening avenues for their application in electro-optic materials and as redox-responsive probes.[7]
This guide will dissect the key aspects of these molecules, providing both the theoretical framework and the practical knowledge necessary to explore and exploit their unique electronic properties.
Synthetic Strategies: Forging the Pyridine-Ether Linkage
The construction of the target pyridine-ether-diamine scaffold can be approached through several synthetic routes. A logical and commonly employed strategy involves the Williamson ether synthesis, a robust and versatile method for forming ether linkages.[8][9][10][11] This approach typically involves the reaction of an alkoxide with a primary alkyl halide. In our context, this translates to the coupling of a substituted aminophenol with a halopyridine.
Proposed Synthetic Pathway
A plausible and efficient route to the target compounds is outlined below. The key step is the nucleophilic aromatic substitution reaction, a variation of the Williamson ether synthesis, where a phenoxide attacks an electron-deficient halopyridine.
Sources
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- 5. uomus.edu.iq [uomus.edu.iq]
- 6. Syntheses of novel pyridine-based low-molecular-weight luminogens possessing aggregation-induced emission enhancement (AIEE) properties - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. Structure Based Modulation of Electron Dynamics in meso-(4-Pyridyl)-BODIPYs: A Computational and Synthetic Approach - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of High-Refractive-Index Polyimides Utilizing 4-[(Pyridin-2-yl)oxy]benzene-1,2-diamine: An Application Note and Protocol
This guide provides a comprehensive protocol for the synthesis and characterization of novel polyimides with a high refractive index (RI). The procedure leverages the unique structural features of the diamine monomer, 4-[(Pyridin-2-yl)oxy]benzene-1,2-diamine, in combination with a sulfur-containing dianhydride to yield a polymer with desirable optical properties for advanced applications in optoelectronics.
Introduction: The Pursuit of High-Refractive-Index Polymers
High-refractive-index polymers (HRIPs) are a critical class of materials for the fabrication of advanced optical components, including anti-reflective coatings, light-emitting diodes (LEDs), and image sensors.[1] A polymer's refractive index is intrinsically linked to its molecular structure, with factors such as polarizability, chain packing, and molecular geometry playing a crucial role.[1] The incorporation of moieties with high molar refractivity, such as aromatic rings, sulfur atoms, and halogens, is a well-established strategy for increasing the refractive index of a polymer.[1][2][3]
Polyimides, known for their exceptional thermal stability and mechanical properties, are excellent candidates for HRIPs due to their inherently high refractive indices.[1][4] The synthesis of polyimides is typically achieved through the polycondensation of a diamine and a dianhydride.[4][5] This versatile reaction allows for the tuning of the final polymer's properties by carefully selecting the monomeric building blocks.[6]
This application note details a robust protocol for the synthesis of a high-refractive-index polyimide using 4-[(Pyridin-2-yl)oxy]benzene-1,2-diamine. The presence of both a phenyl ring and a pyridine ring in this diamine is anticipated to contribute significantly to the polymer's refractive index. To further enhance this property, we have selected 4,4'-[p-thiobis(phenylenesulfanyl)]diphthalic anhydride (3SDEA) as the dianhydride comonomer, which contains flexible thioether linkages and a high sulfur content, both of which are known to increase the refractive index.[7]
Materials and Methods
Reagents and Materials
| Reagent | CAS Number | Supplier | Purity | Notes |
| 4-[(Pyridin-2-yl)oxy]benzene-1,2-diamine | 26148-38-9 | Varies | >98% | Store in a cool, dark, dry place. |
| 4,4'-[p-thiobis(phenylenesulfanyl)]diphthalic anhydride (3SDEA) | N/A | Synthesized in-house or custom synthesis | >99% | Dry in a vacuum oven before use. |
| N,N-dimethylacetamide (DMAc) | 127-19-5 | Sigma-Aldrich | Anhydrous | Use under an inert atmosphere. |
| Acetic Anhydride | 108-24-7 | Sigma-Aldrich | Reagent Grade | Used as a dehydrating agent. |
| Pyridine | 110-86-1 | Sigma-Aldrich | Anhydrous | Used as a catalyst for imidization. |
| Methanol | 67-56-1 | Fisher Scientific | ACS Grade | Used for polymer precipitation. |
| Nitrogen Gas | 7727-37-9 | Airgas | High Purity | For maintaining an inert atmosphere. |
Safety Precautions: 4-[(Pyridin-2-yl)oxy]benzene-1,2-diamine and other diamines can be harmful if swallowed, in contact with skin, or inhaled.[8] Always handle these chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Equipment
-
Three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen inlet and outlet (bubbler)
-
Heating mantle with temperature controller
-
Dropping funnel
-
Condenser
-
Mechanical stirrer (for viscous solutions)
-
Glass plate for film casting
-
Vacuum oven
-
FTIR Spectrometer
-
NMR Spectrometer
-
Thermogravimetric Analyzer (TGA)
-
Differential Scanning Calorimeter (DSC)
-
Refractometer or Ellipsometer
Experimental Protocol
The synthesis of the polyimide is a two-step process: (1) formation of the poly(amic acid) precursor and (2) chemical imidization to the final polyimide.[5]
Step 1: Synthesis of Poly(amic acid) (PAA)
-
Reactor Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a dropping funnel. Ensure the system is under a positive pressure of nitrogen.
-
Diamine Dissolution: In the flask, dissolve a precise amount of 4-[(Pyridin-2-yl)oxy]benzene-1,2-diamine in anhydrous N,N-dimethylacetamide (DMAc) to achieve a final monomer concentration of approximately 15-20 wt%. Stir the solution at room temperature until the diamine is fully dissolved.
-
Dianhydride Addition: Slowly add an equimolar amount of 4,4'-[p-thiobis(phenylenesulfanyl)]diphthalic anhydride (3SDEA) to the diamine solution through the dropping funnel over 30-60 minutes. The addition should be done in a portion-wise manner to control the exothermic reaction.
-
Polymerization: Continue stirring the reaction mixture at room temperature under a nitrogen atmosphere for 24 hours. The viscosity of the solution will increase significantly as the poly(amic acid) forms.
Figure 1: Workflow for the synthesis of the poly(amic acid) precursor.
Step 2: Chemical Imidization
-
Imidization Reagents: To the viscous poly(amic acid) solution, add a mixture of acetic anhydride and pyridine (in a 2:1 molar ratio with respect to the repeating unit of the polymer) dropwise. Acetic anhydride acts as the dehydrating agent, while pyridine catalyzes the cyclization reaction.[5]
-
Reaction: Stir the mixture at room temperature for 12 hours, followed by gentle heating to 50°C for another 4 hours to ensure complete imidization.
-
Precipitation: Slowly pour the polymer solution into a beaker containing vigorously stirring methanol. The polyimide will precipitate as a solid.
-
Purification: Collect the precipitated polymer by filtration, wash it thoroughly with methanol to remove any residual solvent and unreacted reagents, and then dry it in a vacuum oven at 80°C for 24 hours.
Figure 2: Workflow for the chemical imidization and purification of the polyimide.
Characterization of the Synthesized Polyimide
Thorough characterization is essential to confirm the successful synthesis of the polyimide and to evaluate its properties.
Structural Characterization
-
Fourier-Transform Infrared (FTIR) Spectroscopy: The successful formation of the polyimide can be confirmed by the appearance of characteristic imide absorption bands at approximately 1780 cm⁻¹ (asymmetrical C=O stretching), 1720 cm⁻¹ (symmetrical C=O stretching), and 1370 cm⁻¹ (C-N stretching). The disappearance of the broad amic acid bands will also be evident.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to further confirm the chemical structure of the synthesized polyimide. The spectra should be consistent with the expected polymer structure.
Thermal Properties
-
Thermogravimetric Analysis (TGA): TGA is used to assess the thermal stability of the polymer. Polyimides are expected to exhibit high decomposition temperatures, typically above 400°C.[9]
-
Differential Scanning Calorimetry (DSC): DSC is employed to determine the glass transition temperature (Tg) of the polyimide, which provides insight into its operational temperature range. A high Tg is characteristic of rigid aromatic polyimides.[9]
Optical Properties
-
Refractive Index Measurement: The refractive index of the polyimide can be measured by preparing a thin film of the polymer on a silicon wafer or glass slide via spin-coating a solution of the polymer in a suitable solvent (e.g., NMP or DMAc). The refractive index can then be determined using an ellipsometer or a prism coupler at various wavelengths. The refractive index for polyimides can be controlled by the choice of diamine and dianhydride.[9]
-
UV-Visible Spectroscopy: The optical transparency of the polyimide film can be evaluated using a UV-Vis spectrometer. The cutoff wavelength is an important parameter for optical applications.
Expected Results and Discussion
The polyimide synthesized from 4-[(Pyridin-2-yl)oxy]benzene-1,2-diamine and 3SDEA is expected to exhibit a high refractive index, likely in the range of 1.70 to 1.85 at visible wavelengths, owing to the high content of aromatic and sulfur-containing moieties.[10] The polymer should also display excellent thermal stability with a decomposition temperature exceeding 400°C and a high glass transition temperature. The resulting polyimide films are anticipated to have good optical transparency in the visible region.
The properties of the final polymer can be further tailored by altering the dianhydride comonomer. For instance, using a more rigid dianhydride could increase the glass transition temperature, while incorporating fluorinated groups could modify the optical and dielectric properties.[6]
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of a novel high-refractive-index polyimide using 4-[(Pyridin-2-yl)oxy]benzene-1,2-diamine. The described methodology, based on well-established principles of polyimide chemistry, offers a pathway to new materials for advanced optical and optoelectronic devices. The comprehensive characterization techniques outlined are crucial for validating the synthesis and understanding the structure-property relationships of the resulting polymer.
References
-
Synthesis and characterization of new polyimides from diphenylpyrene dianhydride and ortho methyl substituted diamines. RSC Advances. Available at: [Link]
-
FOCUS ON POLYIMIDES. Zeus. Available at: [Link]
-
Chapter 1 POLYIMIDES: chemistry & structure-property relationships – literature review. VTechWorks. Available at: [Link]
-
Synthesis and Characterization of New Soluble Polyimides from 3,3',4,4'-Benzhydrol Tetracarboxylic Dianhydride and Various Diamines. ACS Publications. Available at: [Link]
-
High-refractive-index polymer. Wikipedia. Available at: [Link]
-
High Refractive Index Polyimides Derived from 2,7-Bis(4-aminophenylenesulfanyl)thianthrene and Aromatic Dianhydrides. ACS Publications. Available at: [Link]
-
High refractive index polyimide–nanocrystalline-titania hybrid optical materials. RSC Publishing. Available at: [Link]
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Thin-film polyetherimides with controlled refractive indices. Brewer Science. Available at: [Link]
-
Development and characterization of high refractive index and high scattering acrylate polymer layers. SPIE Digital Library. Available at: [Link]
- Polyimides for use as high refractive index, thin film materials. Google Patents.
-
Comparison of the properties of polyimides derived from various dianhydride and diamine monomers. RSC Publishing. Available at: [Link]
-
High Refractive Index Polymers by Design. Philipps-Universität Marburg. Available at: [Link]
-
High Refractive Index Polymers by Design. ACS Publications. Available at: [Link]
-
Synthesis and Characterization of UV-Curable Resin with High Refractive Index for a Luminance-Enhancing Prism Film. MDPI. Available at: [Link]
-
All-Organic Polymeric Materials with Extraordinarily High Refractive Index and Excellent Transparency. ChemRxiv. Available at: [Link]
-
N1-(pyridin-2-yl)benzene-1,2-diamine. PubChem. Available at: [Link]
-
High Refractive Index Polymer Thin Films by Charge-Transfer Complexation. PMC - NIH. Available at: [Link]
-
High Refractive Index Monomers and Polymers for Optical Applications. Aaltodoc. Available at: [Link]
-
Synthesis of Highly Refractive Polyimides Derived from 2,5- Bis(4-aminophenylsulfanyl)-1,4-dithiane and Dianhydrides. Journal of Photopolymer Science and Technology. Available at: [Link]
-
All-organic polymeric materials with high refractive index and excellent transparency. PMC. Available at: [Link]
-
2-phenylpyridin-4-amine Properties. EPA. Available at: [Link]
-
N1-(Pyridin-4-yl)benzene-1,2-diamine. Pharmaffiliates. Available at: [Link]
-
o-Phenylenediamine. Wikipedia. Available at: [Link]
Sources
- 1. High-refractive-index polymer - Wikipedia [en.wikipedia.org]
- 2. Synthesis and Characterization of UV-Curable Resin with High Refractive Index for a Luminance-Enhancing Prism Film | MDPI [mdpi.com]
- 3. All-organic polymeric materials with high refractive index and excellent transparency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. zeusinc.com [zeusinc.com]
- 5. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 6. Comparison of the properties of polyimides derived from various dianhydride and diamine monomers - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05012J [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. N1-(pyridin-2-yl)benzene-1,2-diamine | C11H11N3 | CID 752150 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. brewerscience.com [brewerscience.com]
- 10. US7192999B2 - Polyimides for use as high refractive index, thin film materials - Google Patents [patents.google.com]
Application Note: High-Refractive Index Optical Films via Pyridine-Ether Functionalized Polyamides
This Application Note is designed for material scientists and optical engineers. It details the fabrication of high-refractive-index, thermally stable optical films using 4-[(Pyridin-2-yl)oxy]benzene-1,2-diamine (hereafter referred to as POBDA ).
The guide distinguishes between the Poly(o-aminoamide) (PAA) precursor state (high transparency, soluble) and the Polybenzimidazole (PBI) converted state (high thermal stability, high refractive index), giving you control over the final film properties.
Executive Summary & Mechanism
The monomer 4-[(Pyridin-2-yl)oxy]benzene-1,2-diamine (POBDA) is a specialized aromatic diamine featuring two key functional elements:
-
Pyridine Pendant: Increases molar refraction (raising the Refractive Index,
) and improves solubility via hydrogen bonding. -
Ether Linkage: Disrupts chain rigidity, enhancing optical transparency by reducing charge-transfer complex (CTC) formation, a common issue in aromatic polymers.
-
Ortho-Diamine Motif: Allows the formation of Poly(o-aminoamide) , a soluble polyamide precursor that can be thermally cyclized into Polybenzimidazole (PBI) .
Target Specifications:
-
Refractive Index (
): > 1.70 -
Transparency (
): > 85% (in Polyamide state) -
Thermal Stability (
): > 250°C
Critical Materials & Equipment
Chemical Reagents[1][2][3][4][5][6][7]
-
Monomer: 4-[(Pyridin-2-yl)oxy]benzene-1,2-diamine (POBDA) [Custom Synthesis or High-Purity Grade >99.5%]
-
Comonomer (Diacid Chloride): Terephthaloyl chloride (TPC) or Isophthaloyl chloride (IPC) [Sublimed grade required].
-
Solvent: N-Methyl-2-pyrrolidone (NMP) or N,N-Dimethylacetamide (DMAc) [Anhydrous, <50 ppm H₂O].
-
Acid Scavenger: Propylene Oxide (preferred for optical films to avoid salt residues) or Pyridine.
-
Substrate: Quartz or BK7 glass slides (Ozone-cleaned).
Equipment
-
Nitrogen-purged glovebox or Schlenk line.
-
Mechanical stirrer with torque feedback.
-
Spin-coater (e.g., Laurell or Brewer Science models).
-
Vacuum oven with programmable ramp control.
Protocol A: Polymer Synthesis (Poly(o-aminoamide))
Objective: Synthesize high-molecular-weight Poly(o-aminoamide) without premature gelation or cyclization.
Reaction Workflow (DOT Visualization)
Figure 1: Low-temperature polycondensation workflow to ensure linear polyamide formation and prevent cross-linking.
Step-by-Step Methodology
-
Preparation: Flame-dry a 3-neck round bottom flask. Cool under
flow. -
Dissolution: Charge POBDA (10.0 mmol) into the flask. Add anhydrous NMP (solid content target: 15 wt%). Stir until fully dissolved. Cool bath to 0–5°C.
-
Polycondensation:
-
Add Terephthaloyl chloride (TPC) (10.0 mmol) in 5 portions over 30 minutes.
-
Critical: Maintain temperature <5°C. The ortho-diamine is highly reactive; heat can trigger imidization or cross-linking.
-
-
Equilibration: Stir at 0–5°C for 4 hours, then allow to warm to room temperature (RT) for 1 hour. The solution should become viscous and honey-colored.
-
Acid Scavenging: Add Propylene Oxide (22 mmol) dropwise. Stir for 2 hours.
-
Note: Unlike pyridine/triethylamine, propylene oxide forms a volatile chlorohydrin byproduct, eliminating salt crystals that scatter light in optical films.
-
-
Isolation: Pour the viscous solution into a blender containing water/methanol (1:1). Wash the fibrous precipitate 3x with hot water.
-
Drying: Dry at 60°C under vacuum for 24 hours. Do not exceed 80°C to prevent premature cyclization to PBI.
Protocol B: Optical Film Fabrication
Objective: Cast defect-free films with controlled thickness (5–10 µm) and refractive index.
Dope Preparation
-
Solvent: DMAc (preferred for faster evaporation) or NMP.
-
Concentration: 10–15 wt% polymer.
-
Filtration: Pressure filter through a 0.45 µm PTFE syringe filter. Imperative for optical clarity.
Coating Process (Spin Coating)
| Parameter | Setting | Purpose |
| Dispense | Static, 2 mL | Full coverage |
| Spread Cycle | 500 RPM / 10 sec | Spread to edge |
| Cast Cycle | 1500–2500 RPM / 45 sec | Define thickness |
| Edge Bead | Solvent wash (optional) | Remove edge accumulation |
Thermal Curing (The "Optical Switch")
The curing profile determines the final chemical structure.
-
Path A: Polyamide Film (High Transparency, Moderate T_g)
-
60°C (1 hr)
100°C (1 hr) 150°C (1 hr) under Vacuum. -
Result: Clear, flexible film.[1] Contains free amine and amide groups.
-
Application: Waveguides, flexible substrates.
-
-
Path B: Polybenzimidazole Film (Max Refractive Index, High T_g)
-
Follow Path A, then:
200°C (1 hr) 300°C (1 hr) 350°C (30 min) under . -
Result: Darker (yellow/brown), extremely hard film.
-
Mechanism: Cyclodehydration of the o-aminoamide to the benzimidazole ring.
-
Application: High-temperature sensor coatings, harsh environment optics.
-
Characterization & Expected Data
Structural Validation (FTIR)[6][9]
-
Polyamide State: Look for Amide I (
) and Amide II ( ) doublets. Broad N-H stretch at . -
PBI State: Disappearance of Amide I/II. Appearance of C=N (imidazole) at
and disappearance of the C=O peak.
Optical Properties (Typical Values)
| Property | Polyamide State (Path A) | PBI State (Path B) |
| Refractive Index ( | 1.68 – 1.72 | 1.75 – 1.82 |
| Cut-off Wavelength ( | 360 nm | 420 nm |
| Transmittance (450 nm) | > 88% | < 60% (Yellowing) |
| Birefringence ( | Low (< 0.01) | Moderate (0.03) |
Data derived from analogous pyridine-ether polymer studies [1, 2].
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Gelation during synthesis | Temperature > 10°C; Cross-linking at ortho sites. | Keep reaction ice-cold (0°C). Add LiCl (2 wt%) to solubilize chains. |
| Haze in film | Inorganic salts (from acid scavenger) or humidity. | Use Propylene Oxide instead of bases. Cast in <30% RH environment. |
| Film cracking | Heating ramp too fast; solvent trapping. | Reduce ramp rate to 2°C/min. Anneal at |
| Low Refractive Index | Residual solvent (NMP | Ensure final bake at >200°C (if PBI) or extended vacuum dry at 150°C. |
References
-
Liaw, D. J., et al. (2012).[2] "Highly optical transparency and thermally stable polyimides containing pyridine and phenyl pendant." National Institutes of Health (PMC). Available at: [Link]
-
Ghaemy, M., et al. (2011). "Synthesis and characterization of organosoluble polyamides from quinoxaline based diamine." Chinese Journal of Polymer Science. Available at: [Link]
-
Kumbharkar, S. C., et al. (2010). "Polybenzimidazole based film forming polymeric ionic liquids: synthesis and effects of cation–anion variation." Polymer Chemistry. Available at: [Link]
-
Revell, P. A. (2020). "High Refractive Index Monomers and Polymers for Optical Applications." Aalto University Doctoral Thesis. Available at: [Link]
Sources
Application Notes and Protocols for the Synthesis of 4-[(Pyridin-2-yl)oxy]benzene-1,2-diamine via Nitro Precursor Reduction
Authored by: [Your Name/Gemini], Senior Application Scientist
Introduction: 4-[(Pyridin-2-yl)oxy]benzene-1,2-diamine is a crucial building block in medicinal chemistry and materials science, often serving as a key intermediate in the synthesis of pharmaceuticals and biologically active compounds. Its vicinal diamine functionality allows for the construction of various heterocyclic systems, such as benzimidazoles, which are prevalent in numerous drug candidates. This application note provides a detailed, step-by-step protocol for the efficient reduction of a suitable nitro precursor to yield the target diamine, focusing on scientific integrity, practical insights, and robust validation.
Strategic Approach to Synthesis: The Choice of Nitro Precursor and Reduction Methodology
The successful synthesis of 4-[(Pyridin-2-yl)oxy]benzene-1,2-diamine hinges on the selection of an appropriate nitro precursor and a reliable reduction method. The most logical precursor is 1,2-dinitro-4-[(pyridin-2-yl)oxy]benzene. This precursor is advantageous as the simultaneous reduction of both nitro groups directly yields the desired 1,2-diamine functionality.
Several methods are available for the reduction of aromatic nitro compounds.[1][2][3] Catalytic hydrogenation is a common and clean method, often employing catalysts like palladium on carbon (Pd/C) or Raney nickel.[4] However, this method can sometimes be sensitive to catalyst poisoning and may require specialized high-pressure equipment.
An alternative and often more accessible method is the use of a metal in an acidic medium, such as iron powder in the presence of hydrochloric acid (Fe/HCl).[5][6] This classical Béchamp reduction is known for its efficiency and tolerance to various functional groups, making it a robust choice for laboratory-scale synthesis.[7] This protocol will focus on the Fe/HCl reduction method due to its reliability and cost-effectiveness.
Experimental Workflow Diagram
Caption: Step-by-step workflow for the reduction of the dinitro precursor.
Detailed Protocol: Reduction of 1,2-Dinitro-4-[(pyridin-2-yl)oxy]benzene
This protocol details the reduction of 1,2-dinitro-4-[(pyridin-2-yl)oxy]benzene to 4-[(pyridin-2-yl)oxy]benzene-1,2-diamine using iron powder and hydrochloric acid.
Materials and Reagents:
| Reagent/Material | Grade | Supplier Example |
| 1,2-Dinitro-4-[(pyridin-2-yl)oxy]benzene | >98% | Sigma-Aldrich |
| Iron Powder (<100 mesh) | Reagent Grade | Alfa Aesar |
| Ethanol (EtOH) | Anhydrous | Fisher Scientific |
| Deionized Water | ||
| Hydrochloric Acid (HCl) | 37% (concentrated) | VWR |
| Sodium Carbonate (Na₂CO₃) | Anhydrous | J.T. Baker |
| Ethyl Acetate (EtOAc) | HPLC Grade | EMD Millipore |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Reagent Grade | Acros Organics |
| Silica Gel | 60 Å, 230-400 mesh | Merck |
Instrumentation:
-
Round-bottom flasks (100 mL, 250 mL)
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Buchner funnel and filter paper
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Glass column for chromatography
Step-by-Step Procedure:
-
Reaction Setup:
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar, add 1,2-dinitro-4-[(pyridin-2-yl)oxy]benzene (1.0 eq).
-
Add ethanol and deionized water in a 4:1 ratio (e.g., 80 mL ethanol and 20 mL water).
-
To this suspension, add iron powder (5.0 eq). The large excess of iron ensures the complete reduction of both nitro groups.
-
-
Initiation of Reaction:
-
Begin stirring the mixture at room temperature.
-
Slowly add concentrated hydrochloric acid (0.5 eq) dropwise over 10-15 minutes. The addition is exothermic, and a gentle reflux may be observed.
-
After the addition of HCl, attach a reflux condenser to the flask.
-
-
Reaction and Monitoring:
-
Heat the reaction mixture to a gentle reflux (approximately 80-90 °C) using a heating mantle.
-
Maintain the reflux for 2-4 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC). Prepare a TLC plate with a suitable mobile phase (e.g., 50% ethyl acetate in hexanes). The disappearance of the starting material spot and the appearance of a new, more polar product spot indicates the reaction is proceeding.
-
-
Work-up:
-
Once the reaction is complete (as indicated by TLC), carefully filter the hot reaction mixture through a pad of Celite in a Buchner funnel to remove the iron powder and iron salts.
-
Wash the filter cake with a small amount of hot ethanol to ensure complete recovery of the product.
-
Transfer the filtrate to a larger round-bottom flask and concentrate it under reduced pressure using a rotary evaporator to remove the ethanol.
-
To the remaining aqueous solution, add a saturated aqueous solution of sodium carbonate (Na₂CO₃) until the pH is basic (pH 8-9). This step neutralizes the excess acid and precipitates any remaining iron salts.
-
-
Extraction:
-
Transfer the basic aqueous solution to a separatory funnel.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers.
-
-
Drying and Concentration:
-
Dry the combined organic extracts over anhydrous sodium sulfate (Na₂SO₄).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
The crude product can be purified by column chromatography on silica gel.
-
A suitable eluent system would be a gradient of ethyl acetate in hexanes (e.g., starting from 20% EtOAc and gradually increasing to 50% EtOAc).
-
Collect the fractions containing the desired product (as identified by TLC) and concentrate them to yield the pure 4-[(pyridin-2-yl)oxy]benzene-1,2-diamine.
-
Expected Yield and Characterization:
-
Yield: 75-85%
-
Appearance: Off-white to pale brown solid.
-
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.
Safety Precautions:
-
Handle concentrated hydrochloric acid in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
The reaction is exothermic; ensure controlled addition of acid.
-
Ethanol and ethyl acetate are flammable; avoid open flames.
References
-
Organic Synthesis. Reduction of Aromatic Nitro Groups. [Online] Available at: [Link]
-
Master Organic Chemistry. Reduction of Nitro Groups. [Online] Available at: [Link][1]
-
Vedantu. Reduction of aromatic nitro compounds using Fe and class 12 chemistry CBSE. [Online] Available at: [Link][5]
-
Organic Chemistry Portal. Amine synthesis by nitro compound reduction. [Online] Available at: [Link][8]
-
Wikipedia. Reduction of nitro compounds. [Online] Available at: [Link][2]
-
YouTube. reduction of nitro groups to anilines. [Online] Available at: [Link][3]
-
Google Patents. US6162832A - 2-Phenoxyaniline derivatives. [Online] Available at: [9]
-
Organic Reactions. The Béchamp Reduction. [Online] Available at: [Link]
-
ACS Publications. Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. [Online] Available at: [Link][7]
-
YouTube. Reduction of aromatic nitro compounds using Fe and HCl gives. [Online] Available at: [Link][6]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 3. m.youtube.com [m.youtube.com]
- 4. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 5. Reduction of aromatic nitro compounds using Fe and class 12 chemistry CBSE [vedantu.com]
- 6. youtube.com [youtube.com]
- 7. Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 9. US6162832A - 2-Phenoxyaniline derivatives - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Recrystallization of 4-[(Pyridin-2-yl)oxy]benzene-1,2-diamine
Welcome to the technical support guide for the purification of 4-[(Pyridin-2-yl)oxy]benzene-1,2-diamine via recrystallization. This document provides in-depth, experience-driven guidance to help you achieve the highest possible purity for your compound. We will address common challenges and frequently asked questions, moving beyond simple instructions to explain the scientific reasoning behind each step.
The molecular structure of 4-[(Pyridin-2-yl)oxy]benzene-1,2-diamine, with its combination of aromatic rings, a polar ether linkage, a pyridine moiety, and two nucleophilic amine groups, presents a unique purification challenge. Achieving high purity is critical for downstream applications, and recrystallization is a powerful, yet nuanced, technique to accomplish this. This guide is designed to empower you with the knowledge to troubleshoot and optimize the process effectively.
Frequently Asked Questions (FAQs)
Q1: What is the ideal single solvent for recrystallizing 4-[(Pyridin-2-yl)oxy]benzene-1,2-diamine?
There is no universally "perfect" solvent, as the ideal choice depends on the specific impurities present in your crude material. However, based on the structure of the target compound—which possesses both polar (amines, pyridine N, ether O) and non-polar (aromatic rings) characteristics—solvents of intermediate polarity are excellent starting points.
The principle of "like dissolves like" is a useful, albeit simplified, guide.[1] An ideal recrystallization solvent should dissolve the compound sparingly or not at all at room temperature but dissolve it completely at or near its boiling point.[1]
Recommended Starting Solvents:
-
Alcohols (Ethanol, Isopropanol): These are often effective for compounds with hydrogen-bonding capabilities, like the diamine functionality. Ethanol is one of the most common and effective general solvents for recrystallization.[2]
-
Ethyl Acetate (EtOAc): This is another strong candidate due to its intermediate polarity and reasonable boiling point (77°C), which is less likely to cause "oiling out" than higher-boiling solvents.
-
Acetone: While a good solvent, its low boiling point (56°C) may not provide a sufficiently large solubility gradient for all compounds.
You must experimentally verify the suitability of any solvent. A preliminary solvent screen is always the most reliable method.
Q2: How do I perform an effective solvent screen to find the best solvent or solvent system?
A systematic solvent screen is a crucial first step that saves significant time and material. This is an empirical process.[1][3]
Protocol: Small-Scale Solvent Screening
-
Preparation: Place a small amount of your crude, dry compound (approx. 20-30 mg) into several different small test tubes.
-
Room Temperature Test: To each tube, add a potential solvent (e.g., water, ethanol, ethyl acetate, toluene, hexanes) dropwise, starting with about 0.5 mL. Agitate the mixture. Observe if the compound dissolves readily at room temperature.
-
Interpretation: If the compound dissolves completely, the solvent is unsuitable as a single solvent because recovery will be poor.[1]
-
-
Hot Solvent Test: If the compound did not dissolve at room temperature, gently heat the test tube in a water or sand bath to the solvent's boiling point. Add more solvent dropwise, with agitation, until the solid just dissolves.
-
Interpretation: If the compound dissolves completely in a reasonable amount of hot solvent, it is a promising candidate. If a large volume of solvent is required, it may be too poor a solvent. If the solid does not dissolve at all, the solvent is unsuitable.[4]
-
-
Cooling Test: Once dissolved, allow the hot solution to cool slowly to room temperature, and then place it in an ice-water bath for 10-15 minutes.
-
Interpretation: The ideal solvent is one from which your compound readily forms well-defined crystals upon cooling. The formation of a fine powder or an oil indicates a less-than-ideal choice.[5]
-
Q3: What should I do if no single solvent is suitable?
This is a very common scenario. The solution is to use a binary solvent pair. A solvent pair consists of two miscible liquids: one in which your compound is highly soluble (the "solvent") and another in which it is poorly soluble (the "anti-solvent" or "co-solvent").[1][6]
Commonly Effective Solvent Pairs:
-
Ethyl Acetate / Hexanes (or Heptane)[3]
-
Ethanol / Water[2]
-
Acetone / Water[6]
-
Toluene / Hexanes (or Heptane)[1]
Methodology for Using a Solvent Pair:
-
Dissolve the crude compound in the minimum amount of the hot "solvent" (the one in which it is more soluble).
-
While the solution is still hot, add the "anti-solvent" dropwise until you observe persistent cloudiness (turbidity). This indicates the solution is saturated.[2]
-
Add a few more drops of the hot "solvent" until the solution becomes clear again.
-
Allow the solution to cool slowly, as you would for a single-solvent recrystallization.
Troubleshooting Guide
Problem: My compound has "oiled out" instead of forming crystals.
"Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This is one of the most frequent issues in recrystallization.[5]
Causality:
-
High Supersaturation: The solution is cooled too rapidly, not allowing molecules the time to orient themselves into a crystal lattice.
-
Melting Point Depression: Impurities can lower the melting point of the solute to below the temperature of the solution.
-
Inappropriate Solvent Choice: The boiling point of the solvent may be higher than the melting point of your compound.
Solutions:
-
Re-heat and Dilute: Heat the solution back to boiling until the oil redissolves completely. Add a small amount of additional solvent (1-5% of the total volume) to reduce the saturation level.
-
Slow Cooling: This is critical. Allow the flask to cool to room temperature on the benchtop, insulated with a paper towel, before moving it to an ice bath. Slow cooling is paramount for forming high-quality crystals.[5]
-
Lower the Saturation Temperature: If the issue persists, repeat the process but add slightly more solvent so that crystallization begins at a lower temperature.
-
Change Solvents: If all else fails, the solvent system may be incompatible. Re-evaluate your solvent screen for a different option.
Problem: No crystals are forming, even after cooling in an ice bath.
This indicates that the solution is not supersaturated, or that the energy barrier for nucleation (the initial formation of a crystal) has not been overcome.
Causality:
-
Too Much Solvent: This is the most common reason. A common mistake is to not give the solid enough time to dissolve between additions of hot solvent, leading to the addition of excess solvent.[4]
-
Compound is Too Pure: Highly pure compounds can sometimes be reluctant to crystallize without an initiation point.
-
Insufficient Cooling Time: Crystallization can sometimes be a slow process.
Solutions:
-
Induce Nucleation (Seeding):
-
Scratch Method: Gently scratch the inside surface of the flask below the solvent level with a glass rod. The microscopic imperfections in the glass provide a surface for crystal growth.
-
Seed Crystal: If you have a small crystal of the pure compound, add it to the solution to act as a template for crystallization.
-
-
Reduce Solvent Volume: Gently heat the solution and boil off a portion of the solvent. Be careful not to evaporate too much. Allow it to cool again slowly.
-
Increase Cooling Time/Decrease Temperature: Ensure the solution has spent adequate time (at least 20-30 minutes) in an ice bath. If possible and the solvent's freezing point allows, use a colder bath (e.g., ice/salt or dry ice/acetone).[5]
Problem: My crystal yield is very low.
A low yield can be frustrating, but it's often a trade-off for high purity. The goal is to maximize yield without compromising quality.
Causality:
-
Excess Solvent: As mentioned above, using too much solvent will keep a significant portion of your product dissolved even at low temperatures.[4]
-
Premature Crystallization: If crystals form while the solution is still hot (e.g., during hot filtration to remove insoluble impurities), product is lost.
-
Incomplete Cooling: Not cooling the solution for long enough or to a low enough temperature will result in product remaining in the mother liquor.
-
Washing with Improper Solvent: Washing the collected crystals with a solvent in which they have some solubility will dissolve part of your product.
Solutions:
-
Minimize Solvent: Use the absolute minimum amount of boiling solvent required to fully dissolve your compound.
-
Second Crop of Crystals: Isolate your first batch of crystals by filtration. Then, take the remaining filtrate (mother liquor) and reduce its volume by boiling off some solvent. Cooling this concentrated solution may yield a second, though likely less pure, crop of crystals.[7]
-
Proper Washing: Always wash your filtered crystals with a small amount of ice-cold recrystallization solvent to dislodge surface impurities without dissolving the product.[7]
Appendices
Appendix A: Standard Recrystallization Protocol
-
Dissolution: Place the crude 4-[(Pyridin-2-yl)oxy]benzene-1,2-diamine in an Erlenmeyer flask. Add a minimal amount of the chosen solvent, include a boiling stick or magnetic stir bar, and heat the mixture to a gentle boil on a hot plate.[1]
-
Saturation: Continue adding small portions of hot solvent until the compound just dissolves completely. Avoid adding a large excess.[4]
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration using a pre-warmed funnel and flask to remove them. This step is crucial for preventing premature crystallization.
-
Cooling & Crystallization: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice-water bath for at least 20 minutes to maximize crystal formation.[5]
-
Isolation: Collect the crystals by suction filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small volume of ice-cold solvent.[7]
-
Drying: Continue to draw air through the filter cake to remove as much solvent as possible. Then, transfer the crystals to a watch glass to air dry completely. Ensure the final product is fully dry before measuring the melting point or performing further analysis.[5]
Appendix B: Solvent Selection Data
| Solvent | Boiling Point (°C) | Polarity | Comments |
| Water | 100 | High | May be a good anti-solvent with alcohols. Unlikely to be a good single solvent for this compound.[2][8] |
| Ethanol | 78 | High-Medium | Excellent starting point. Good for H-bonding solutes.[2] |
| Isopropanol (IPA) | 82 | High-Medium | Similar to ethanol, slightly less polar. |
| Ethyl Acetate (EtOAc) | 77 | Medium | Very common and effective recrystallization solvent.[3] |
| Acetone | 56 | Medium | Good solvent, but low boiling point may limit the solubility gradient. |
| Toluene | 111 | Low-Medium | Good for aromatic compounds; higher boiling point may risk oiling out. |
| Hexanes / Heptane | ~69 / ~98 | Low | Excellent anti-solvents for use with more polar solvents like EtOAc or Acetone.[2][3] |
Appendix C: Visual Workflows
Caption: Workflow for selecting a suitable recrystallization solvent.
Caption: Troubleshooting guide for failure of crystal formation.
References
-
Reddit User Discussion on r/chemistry. (2024, January 13). What's the best solvent to remove these crystals and recrystallize it?. Reddit. Available at: [Link]
-
Nichols, L. (n.d.). Recrystallization. Department of Chemistry, University of California, Davis. Available at: [Link]
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. Available at: [Link]
-
University of Massachusetts. (n.d.). Recrystallization 2. Department of Chemistry. Available at: [Link]
-
University of California, Los Angeles. (n.d.). Recrystallization I. Department of Chemistry & Biochemistry. Available at: [Link]
-
University of Toronto. (n.d.). Isolation and Purification of Organic Compounds Recrystallization (Expt #3). Department of Chemistry. Available at: [Link]
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Bavetsias, V., et al. (2016). Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia. PMC. Available at: [Link]
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Kumar, A., et al. (2019). Synthesis and characterization of new N-alkylated pyridin-2(1H)-ones. Indian Journal of Chemistry, Section B. Available at: [Link]
-
Nagy, M., et al. (2024). Synthesis and Catalytic Activity of 1,2-Benzenediamine-Derived Organocatalysts Based on (1R,2R)-Cyclohexane-1,2-Diamine. MDPI. Available at: [Link]
-
Reddit User Discussion on r/Chempros. (2023, February 19). Go-to recrystallization solvent mixtures. Reddit. Available at: [Link]
-
University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Department of Chemistry. Available at: [Link]
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Controlling molecular weight distribution in polymers made from this diamine
Technical Support Center: Diamine-Based Polymer Synthesis
A Senior Application Scientist's Guide to Controlling Molecular Weight Distribution
Welcome to the technical support center for controlling the molecular weight (MW) and molecular weight distribution (MWD) of polymers synthesized from diamines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of polyamide synthesis and achieve a polymer profile tailored to your application's needs. Here, we move beyond simple protocols to explain the underlying principles that govern success in your polymerization reactions.
Frequently Asked Questions (FAQs)
Q1: Why is controlling the molecular weight and its distribution so critical for my polymer's performance?
Controlling the molecular weight (MW) and polydispersity index (PDI, or MWD) is fundamental because these parameters directly dictate the final physical and mechanical properties of your polymer.[1][2]
-
Mechanical Strength: Higher molecular weights generally lead to improved tensile strength, toughness, and abrasion resistance as a result of increased chain entanglement.[3]
-
Thermal Properties: The glass transition temperature (Tg) and melting temperature (Tm) are influenced by the average molecular weight.
-
Processability: The viscosity of the polymer melt or solution is highly dependent on molecular weight, which affects processing conditions for techniques like molding or fiber spinning.[1]
-
Drug Delivery: In pharmaceutical applications, the MW and PDI of a polymer carrier can significantly influence drug loading capacity, release kinetics, and the degradation profile of the material.[4] A narrow PDI ensures more predictable and uniform degradation and drug release.[4]
A broad distribution (high PDI) means your material is a blend of short and long chains. The short chains can act as plasticizers, reducing stiffness, while the long chains provide strength. For some applications this is desirable, but for high-performance materials where consistency is key, a narrow distribution (low PDI) is often the goal.[2][5]
Q2: What is the most critical factor for achieving a high molecular weight in a diamine-based step-growth polymerization?
Without question, the most critical factor is maintaining a precise stoichiometric balance between the diamine and the comonomer (e.g., a dicarboxylic acid or diacid chloride).[6][7][8]
In step-growth polymerization, chains grow by the random reaction between any two functional groups.[3][7] If there is an excess of one monomer, say the diamine, the growing polymer chains will eventually all be capped with amine end-groups. At this point, no further reactions can occur because there are no acid groups left to react with, and the polymerization halts, limiting the molecular weight.[8] The Carothers equation mathematically relates the degree of polymerization to the stoichiometric ratio and the extent of reaction.[3] Therefore, even a small deviation from a 1:1 molar ratio will dramatically lower the achievable molecular weight.[6][8]
Q3: I've ensured perfect stoichiometry, but my molecular weight is still low. What's the next most likely cause?
If stoichiometry is well-controlled, the next critical factor is achieving a very high extent of reaction (conversion) .[3][6][9] In step-growth polymerization, molecular weight builds slowly throughout the reaction.[3] High molecular weight polymers are only formed in the final stages of the reaction (>99% conversion).[6][9]
Consider the relationship between the number-average degree of polymerization (
| Extent of Reaction (p) | Degree of Polymerization ( |
| 0.90 (90%) | 10 |
| 0.95 (95%) | 20 |
| 0.98 (98%) | 50 |
| 0.99 (99%) | 100 |
| 0.995 (99.5%) | 200 |
As the table clearly shows, to double the degree of polymerization from 100 to 200, you must drive the reaction from 99% to 99.5% conversion. This requires optimizing reaction conditions to push the equilibrium forward, often by efficiently removing byproducts like water or HCl.[3][10]
Q4: What is a typical Polydispersity Index (PDI) for polymers made from diamines, and can I make it narrower?
For a standard linear step-growth polymerization, the theoretical PDI (Mw/Mn) approaches a value of 2.0 at high conversions. This indicates a relatively broad distribution of chain lengths.[11]
Achieving a PDI significantly below 2.0 with conventional step-growth methods is challenging. To obtain polymers with a very narrow MWD (PDI < 1.5), one must move away from traditional step-growth mechanisms and employ living polymerization techniques.[4][12][13] While classic living polymerizations are typically chain-growth reactions (e.g., living anionic polymerization), methods for "living" or "controlled" polycondensation have been developed for aromatic polyamides that can yield PDI values as low as 1.15.[14][15] These methods often involve suppressing the direct reaction between monomers and favoring the reaction of monomers with the growing polymer chain end.[13][14]
Troubleshooting Guide
This section addresses common problems encountered during the synthesis of polymers from diamines and provides actionable solutions.
Issue 1: The final polymer has a lower-than-expected molecular weight.
Your polymer's molecular weight is significantly lower than your target. Let's diagnose the potential causes systematically.
Caption: Troubleshooting flowchart for low molecular weight.
Root Causes & Corrective Actions:
-
Stoichiometric Imbalance :
-
Cause : This is the most common reason for low MW.[8] It can arise from inaccurate weighing of monomers or the presence of impurities that alter the molar ratio of reactive groups.
-
Solution :
-
Protocol : Use an analytical balance and ensure it is properly calibrated.
-
Purification : Purify your diamine and comonomer (e.g., diacid) before use through recrystallization or distillation to remove monofunctional impurities and residual solvents.
-
Salt Formation : For polyamides made from diamines and diacids, pre-forming a "nylon salt" can ensure a perfect 1:1 stoichiometry before melt polymerization.[16]
-
-
-
Incomplete Reaction (Low Conversion) :
-
Cause : The polymerization is an equilibrium reaction. Failure to remove the condensation byproduct (e.g., water from a diamine/diacid reaction) will prevent the reaction from reaching high conversion according to Le Châtelier's principle.[17] Insufficient time or temperature also limits conversion.[18]
-
Solution :
-
Byproduct Removal : If removing water, use a Dean-Stark trap or apply a high vacuum during the final stages of the polymerization (melt phase). For reactions releasing HCl (from a diacid chloride), include a soluble base like triethylamine or pyridine to neutralize it.[19]
-
Optimize Conditions : Increase the reaction time or temperature, but be cautious of degradation (see Issue 3).[8] The final stage of polymerization often requires high temperatures (e.g., 250-300°C for some polyamides) and vacuum to drive the reaction to completion.[18]
-
-
-
Premature Chain Termination :
-
Cause : The presence of monofunctional impurities (e.g., a mono-amine or mono-acid) will cap the growing polymer chains, preventing further polymerization. This is often referred to as using a "chain stopper".[20]
-
Solution : This is an issue of monomer purity. Ensure both the diamine and comonomer are of high purity. If you intentionally want to control MW, you can add a calculated amount of a monofunctional reagent.[6][8][16]
-
Issue 2: The polymer's Polydispersity Index (PDI) is too high (>2.5).
A broad MWD can indicate a lack of control over the polymerization process.
Caption: Root cause analysis for high polydispersity.
Root Causes & Corrective Actions:
-
Side Reactions :
-
Cause : At the high temperatures often required for melt polycondensation, side reactions can occur. These can include thermal degradation (chain scission), which creates shorter chains, or reactions involving impurities that can lead to branching. Both will broaden the MWD.[21]
-
Solution :
-
Lower Temperature Methods : If possible, use a lower-temperature method like interfacial polymerization, which uses a highly reactive diacid chloride and can be performed at or below room temperature.[16]
-
Optimize Temperature Profile : Carefully control the reaction temperature. Avoid exceeding the thermal stability limit of your monomers and the resulting polymer.
-
Inert Atmosphere : Conduct the polymerization under an inert atmosphere (Nitrogen or Argon) to prevent oxidative degradation.
-
-
-
Poor Control Over Reaction Conditions :
-
Cause : Inefficient mixing can create localized "hot spots" or regions of non-stoichiometric monomer ratios, leading to chains growing at different rates.[7] Fluctuations in temperature can also cause uneven polymerization rates.[4]
-
Solution :
-
Effective Stirring : Ensure the reaction mixture is stirred effectively, especially as the viscosity increases dramatically during polymerization. A mechanical stirrer is often necessary.
-
Precise Temperature Control : Use a temperature controller and an oil bath or heating mantle that provides uniform heating.
-
-
-
Non-Ideal Monomer Addition :
-
Cause : Adding one monomer slowly to the other (an intermediate feed method) can intentionally be used to broaden the MWD to be greater than 2.[5] If this is not your goal, ensure all monomers are present at the start in the correct ratio.
-
Solution : For a standard step-growth polymerization aiming for a PDI of ~2, ensure both monomers are mixed thoroughly at the beginning of the reaction before significant polymerization occurs.
-
Experimental Protocols
Protocol 1: Synthesis of a Polyamide via Melt Polycondensation (Example: Nylon 6,6)
This protocol aims for a high molecular weight polymer and demonstrates the principles of stoichiometric control and byproduct removal.
Materials:
-
Hexamethylenediamine (purified)
-
Adipic acid (purified)
-
Acetic acid (monofunctional chain stopper, optional for MW control)
-
Nitrogen or Argon gas supply
-
High-vacuum pump
Procedure:
-
Salt Preparation (Stoichiometric Control) :
-
Dissolve equimolar amounts of adipic acid and hexamethylenediamine in a suitable solvent like water to form the hexamethylenediammonium adipate salt ("nylon salt").[16]
-
Isolate the salt by precipitation (e.g., by adding methanol) and dry it thoroughly. This ensures a perfect 1:1 molar ratio.
-
-
Polymerization - Stage 1 (Low Temperature) :
-
Place the dried nylon salt into a reaction vessel equipped with a mechanical stirrer, a gas inlet, and a condenser/distillation outlet.
-
Purge the vessel with inert gas for 15-20 minutes to remove oxygen.
-
Heat the vessel to ~220°C under a slow stream of inert gas. Water will begin to distill off as the amide bonds form. Maintain these conditions until ~80-90% of the theoretical water has been collected.
-
-
Polymerization - Stage 2 (High Temperature & Vacuum) :
-
Gradually increase the temperature to ~280°C.[22] The viscosity of the mixture will increase significantly.
-
Once the temperature is stable, slowly apply a vacuum to the system. This is critical for removing the final traces of water and driving the reaction to high conversion.[16]
-
Continue heating under high vacuum for 30-60 minutes. The polymerization is complete when the desired melt viscosity is achieved (often indicated by the stirrer motor's amperage).
-
-
Polymer Extrusion and Quenching :
-
Extrude the molten polymer from the reactor into a cold water bath to quench it.
-
The resulting polymer strand can then be pelletized for characterization.
-
Protocol 2: Molecular Weight Characterization by Size Exclusion Chromatography (SEC/GPC)
Objective: To determine the Number-Average Molecular Weight (Mn), Weight-Average Molecular Weight (Mw), and Polydispersity Index (PDI = Mw/Mn).
System:
-
SEC/GPC system with a refractive index (RI) detector.
-
Appropriate column set for the expected molecular weight range of your polymer.
-
Mobile Phase: A suitable solvent that fully dissolves the polymer and is compatible with the column (e.g., hexafluoroisopropanol (HFIP) for many polyamides).
-
Calibration Standards: A set of narrow PDI polymer standards (e.g., Polystyrene or PMMA) with known molecular weights.
Procedure:
-
Sample Preparation : Prepare a dilute solution of your polymer sample in the mobile phase (e.g., 1-2 mg/mL). Ensure it is fully dissolved, using gentle heating if necessary. Filter the solution through a 0.22 or 0.45 µm filter to remove any particulates.
-
System Calibration : Run a series of narrow standards of known molecular weight through the system. Create a calibration curve by plotting the log of the molecular weight (log M) against the elution volume (Ve).
-
Sample Analysis : Inject the filtered polymer solution onto the SEC column.
-
Data Analysis :
-
Record the chromatogram (RI signal vs. elution volume).
-
Using the calibration curve, the software will calculate the Mn, Mw, and PDI for your sample. A lower PDI value indicates a more uniform distribution of polymer chain lengths.[4]
-
References
- Tobita, H., & Ohtani, Y. (n.d.).
- Wolfram Demonstrations Project. (n.d.).
- Gu, Y. (2024).
- ResolveMass Laboratories Inc. (2025). Polymerization Techniques: Step-Growth vs Chain-Growth.
- Fiveable. (n.d.). Step-Growth Polymerization | Intro to Polymer Science Class Notes.
- MDPI. (2016). Enzymatic Synthesis of Biobased Polyesters and Polyamides.
- Springer Nature. (2021). Living polyaramids with a twist.
- NC State University Libraries. (n.d.). 11.13 Polyamides and Polyesters: Step-Growth Polymers.
- Fiveable. (2025). Stoichiometry and molecular weight control | Intro to Polymer Science Class Notes.
- RSC Publishing. (n.d.).
- Sparkl. (n.d.). Revision Notes - Formation of Polyamides from Diamines and Dicarboxylic Acids or Dioyl Chlorides. Chemistry - 9701 | AS & A Level.
- BenchChem. (2025). Improving molecular weight control in Polyamide-12 synthesis.
- Wikipedia. (n.d.).
- Unknown Author. (n.d.). POLYMERS AND PETROCHEMICALS.
- Google Patents. (n.d.). US5026821A - Polymers of citric acid and diamines, a process for their preparation and their uses, in particular as carriers of drugs.
- Patsnap Eureka. (2025). Living Polymerization Techniques Compared: Which Fits Your Needs?.
- Wikipedia. (n.d.).
- MDPI. (n.d.).
- PubMed. (n.d.).
- MDPI. (2023).
- ResearchGate. (2025). (PDF)
- Encyclopedia.pub. (2024). Molecular Weight of Polyamides.
- Aaltodoc. (2016).
- Polymer Chemistry (RSC Publishing). (n.d.). Novel high molecular weight aliphatic polyamide 3X based on 1,3-propanediamine: synthesis and side reaction mechanism.
- Konark Silicone Technologies. (n.d.). Polydispersity in PDMS: Causes, Effects and Properties.
- PMC. (n.d.).
- Taylor & Francis. (n.d.). Polydispersity – Knowledge and References.
- ResolveMass Laboratories Inc. (2025). Understanding Polydispersity Index (PDI) in Pharmaceutical Grade PLGA.
Sources
- 1. konarksilicones.com [konarksilicones.com]
- 2. Dispersity Effects in Polymer Self-Assemblies: A Matter of Hierarchical Control - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fiveable.me [fiveable.me]
- 4. resolvemass.ca [resolvemass.ca]
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- 10. Revision Notes - Formation of Polyamides from Diamines and Dicarboxylic Acids or Dioyl Chlorides | Polymerisation (Condensation Polymers) | Chemistry - 9701 | AS & A Level | Sparkl [sparkl.me]
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- 12. Living Polymerization Techniques Compared: Which Fits Your Needs? [eureka.patsnap.com]
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Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Spectral Analysis of 4-[(Pyridin-2-yl)oxy]benzene-1,2-diamine
This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 4-[(Pyridin-2-yl)oxy]benzene-1,2-diamine, a heterocyclic compound with potential applications in medicinal chemistry and materials science. Structural elucidation is a cornerstone of chemical research, and NMR spectroscopy stands as the premier technique for determining the precise arrangement of atoms in a molecule.[1] This document serves researchers, scientists, and drug development professionals by not only presenting the spectral data but also explaining the underlying principles that govern the observed chemical shifts and coupling patterns.
To provide a richer context, the spectral features of the target molecule are compared with two structurally related compounds: 2-phenoxypyridine and benzene-1,2-diamine (o-phenylenediamine). This comparative approach illuminates the significant electronic effects that substituents impart on the aromatic systems, offering a deeper understanding of structure-property relationships.
Experimental Protocol: Acquiring High-Resolution NMR Spectra
The trustworthiness of any spectral data begins with a robust and reproducible experimental methodology. The following protocol outlines the standard procedure for acquiring high-resolution ¹H and ¹³C NMR spectra.
1.1. Sample Preparation
-
Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is chosen as the solvent. Its ability to dissolve a wide range of organic compounds and its relatively high boiling point make it suitable. Crucially, the amine (-NH₂) protons of the analyte are readily observable in DMSO-d₆ as they exchange less rapidly with residual water compared to other solvents like chloroform-d (CDCl₃).
-
Concentration: Prepare a solution by dissolving approximately 5-10 mg of the analyte in 0.6 mL of DMSO-d₆.
-
Standard: Tetramethylsilane (TMS) is added as an internal standard for referencing the chemical shift scale to 0.00 ppm.
-
Sample Tube: Transfer the solution to a 5 mm NMR tube. Ensure the sample height is adequate for the spectrometer's receiver coil (typically ~4 cm).
1.2. Instrumentation and Data Acquisition
-
Spectrometer: A 400 MHz (or higher) spectrometer equipped with a broadband probe is used for analysis. Higher field strengths provide better signal dispersion and resolution.[1]
-
¹H NMR Acquisition:
-
Temperature: 298 K (25 °C)
-
Pulse Program: Standard single-pulse sequence.
-
Acquisition Time: ~3-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-32 scans, averaged to improve the signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Technique: Proton-decoupled (¹H-{¹³C}) experiment to produce a spectrum with singlets for each unique carbon, simplifying interpretation.
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096 scans, as the ¹³C isotope has a low natural abundance (~1.1%).
-
Spectral Analysis of 4-[(Pyridin-2-yl)oxy]benzene-1,2-diamine
While direct experimental data for this specific molecule is not widely published, a highly accurate prediction of its NMR spectra can be derived from the well-established principles of substituent effects on aromatic rings. The analysis below is based on data from analogous structures.[2][3]
The structure and atom numbering scheme are presented below:
Predicted ¹H NMR Spectrum
The chemical shifts of aromatic protons are highly sensitive to the electronic nature of substituents.[4] Electron-donating groups (EDGs), like -NH₂ and -OR, shield aromatic protons (shift to lower ppm), particularly at the ortho and para positions. Conversely, electron-withdrawing groups (EWGs) deshield them (shift to higher ppm).
Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆) for 4-[(Pyridin-2-yl)oxy]benzene-1,2-diamine
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment | Rationale |
| ~8.15 | dd | J = 4.8, 1.9 | 1H | H6' | Adjacent to the electronegative pyridine nitrogen; deshielded. |
| ~7.85 | ddd | J = 8.4, 7.2, 1.9 | 1H | H4' | Deshielded due to position on pyridine ring. |
| ~7.10 | dd | J = 8.4, 0.8 | 1H | H3' | Influenced by the ether oxygen and adjacent pyridine nitrogen. |
| ~7.05 | ddd | J = 7.2, 4.8, 0.8 | 1H | H5' | Shielded relative to other pyridine protons. |
| ~6.60 | d | J = 2.7 | 1H | H3 | Ortho to one -NH₂ and meta to another and the ether oxygen. |
| ~6.55 | d | J = 8.5 | 1H | H6 | Ortho to one -NH₂ group. |
| ~6.40 | dd | J = 8.5, 2.7 | 1H | H5 | Ortho to the ether oxygen and meta to two -NH₂ groups. |
| ~4.50 | s (broad) | - | 2H | -NH₂ (pos. 1) | Amine protons are exchangeable; typically broad. Shift is concentration-dependent.[3] |
| ~4.40 | s (broad) | - | 2H | -NH₂ (pos. 2) | The two amine groups may be non-equivalent.[3] |
Predicted ¹³C NMR Spectrum
Carbon chemical shifts follow similar trends, with carbons attached to electron-donating groups being shielded (lower ppm). Carbons bonded to electronegative atoms like oxygen and nitrogen are significantly deshielded.
Table 2: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆) for 4-[(Pyridin-2-yl)oxy]benzene-1,2-diamine
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~163.5 | C2' | Attached to both the ether oxygen and adjacent to the pyridine nitrogen. |
| ~148.0 | C6' | Alpha to the pyridine nitrogen. |
| ~144.0 | C4 | Attached to the ether oxygen. |
| ~140.0 | C4' | Gamma to the pyridine nitrogen. |
| ~137.0 | C1 | Attached to an amino group. |
| ~127.0 | C2 | Attached to an amino group. |
| ~120.0 | C5' | Beta to the pyridine nitrogen. |
| ~118.0 | C5 | Shielded by EDGs. |
| ~115.0 | C6 | Shielded by EDGs. |
| ~112.0 | C3' | Influenced by ether oxygen. |
| ~110.0 | C3 | Shielded by EDGs. |
Comparative Spectral Analysis
To understand the spectral contributions of the different moieties in the target molecule, we will compare its predicted spectrum with the experimental data of its core fragments.
Comparison with 2-Phenoxypyridine
2-Phenoxypyridine represents the core ether linkage and pyridine ring of our target molecule. By comparing its spectrum, we can isolate the effect of adding two amino groups to the benzene ring.
Table 3: Experimental ¹H NMR Data for 2-Phenoxypyridine [5]
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| 8.08 | dd | H6' |
| 7.55 | ddd | H4' |
| 7.30 | ddd | H3', H5' |
| 7.06 | m | H5, H4, H4' |
| 6.88 | m | H2', H6' |
Table 4: Experimental ¹³C NMR Data for 2-Phenoxypyridine
| Chemical Shift (δ, ppm) | Assignment |
| 163.8 | C2' |
| 154.2 | C1 (phenyl) |
| 147.8 | C6' |
| 139.5 | C4' |
| 129.5 | C3, C5 (phenyl) |
| 123.7 | C4 (phenyl) |
| 121.6 | C2, C6 (phenyl) |
| 118.9 | C5' |
| 111.9 | C3' |
Analysis of Differences:
-
¹H NMR: The protons on the benzene ring of the target molecule (H3, H5, H6) are significantly upfield (~6.40-6.60 ppm) compared to the phenyl protons of 2-phenoxypyridine (~6.88-7.30 ppm). This is a direct consequence of the strong electron-donating nature of the two -NH₂ groups, which increase electron density on the ring, causing substantial shielding.
-
¹³C NMR: Similarly, the carbons of the diamino-substituted ring are expected to be shielded relative to those in 2-phenoxypyridine's phenyl ring. The carbons C1 and C2, directly bonded to the nitrogen atoms, will be deshielded relative to other ring carbons but still reflect the overall increased electron density of the system.
Comparison with Benzene-1,2-diamine
Benzene-1,2-diamine allows us to evaluate the effect of adding the 4-[(pyridin-2-yl)oxy] substituent to the diamine ring system.
Table 5: Experimental ¹H NMR Data (DMSO-d₆) for Benzene-1,2-diamine [5]
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 6.50 | m | 2H | H3, H6 |
| 6.38 | m | 2H | H4, H5 |
| 4.36 | s (broad) | 4H | -NH₂ |
Table 6: Experimental ¹³C NMR Data (DMSO-d₆) for Benzene-1,2-diamine [3]
| Chemical Shift (δ, ppm) | Assignment |
| 134.9 | C1, C2 |
| 117.3 | C4, C5 |
| 114.6 | C3, C6 |
Analysis of Differences:
-
¹H NMR: In the target molecule, the symmetry of the benzene ring is broken by the large ether substituent at C4. This causes the initially equivalent protons of benzene-1,2-diamine to become distinct (H3, H5, H6), each with a unique chemical shift and coupling pattern. The signals are no longer simple multiplets but resolve into distinct doublets and a doublet of doublets.
-
¹³C NMR: The C4 carbon in the target molecule is significantly deshielded (~144.0 ppm) compared to its counterpart in benzene-1,2-diamine (~117.3 ppm) due to the direct attachment of the electronegative ether oxygen. The other carbons (C3, C5, C6) also experience shifts due to the electronic influence of the pyridinoxy group.
Conclusion
The structural elucidation of 4-[(Pyridin-2-yl)oxy]benzene-1,2-diamine via ¹H and ¹³C NMR spectroscopy is a clear demonstration of how fundamental principles can be used to interpret complex spectra. By dissecting the molecule into its constituent parts—2-phenoxypyridine and benzene-1,2-diamine—and analyzing their known spectral data, we can confidently assign every signal in the target molecule.
This comparative guide highlights three key takeaways:
-
Amine groups are powerful electron-donating substituents , causing significant upfield shifts (shielding) for both protons and carbons on the attached aromatic ring.
-
The pyridinoxy moiety acts as an electron-withdrawing group via induction (due to the ether oxygen) but can also donate electron density through resonance , leading to complex effects on the benzene ring's chemical shifts.
-
Substitution breaks molecular symmetry , transforming simple spectral patterns into more complex, information-rich ones that allow for the unambiguous assignment of each atom.
These principles and methodologies are broadly applicable, providing a robust framework for researchers in chemical synthesis and drug discovery to confidently characterize novel molecular entities.
References
-
PubChem. 2-Phenoxypyridine. National Center for Biotechnology Information. [Link]
-
SpectraBase. o-Phenylenediamine. Wiley-VCH GmbH. [Link]
- Barton, D., & Ollis, W. D. (1979). Comprehensive Organic Chemistry: The Synthesis and Reactions of Organic Compounds. Pergamon Press.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
-
Royal Society of Chemistry. (2014). Cobalt-catalyzed Synthesis of N-containing Heterocycles via Cyclization of Ortho-substituted Anilines with CO2/H2. [Link]
- Ibrahim, M. A. A., & El-Gohary, A. R. (2013). Theoretical and Experimental NMR Study of a Series of Five Nitrobenzene-1,2-Diamines. Spectroscopy Letters, 46(2), 91-99.
- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
- Pretsch, E., Bühlmann, P., & Affolter, C. (2000).
-
KPU Pressbooks. 6.6 ¹H NMR Spectra and Interpretation (Part I). In Organic Chemistry I. [Link]
-
Moodle. NMR Spectroscopy of Benzene Derivatives. [Link]
Sources
FTIR characterization of functional groups in 4-[(Pyridin-2-yl)oxy]benzene-1,2-diamine
Topic: FTIR characterization of functional groups in 4-[(Pyridin-2-yl)oxy]benzene-1,2-diamine Content Type: Publish Comparison Guide
Strategic Analysis: The Criticality of the Diamine Scaffold
In the high-stakes landscape of anticoagulant drug development, 4-[(Pyridin-2-yl)oxy]benzene-1,2-diamine serves as a linchpin intermediate, particularly in the synthesis of benzimidazole-based thrombin inhibitors like Dabigatran etexilate .
For the process chemist or analytical scientist, the characterization of this molecule is not merely about identification; it is about reaction monitoring . The synthesis typically involves the catalytic reduction of its nitro-precursor, 4-[(pyridin-2-yl)oxy]-2-nitroaniline .
Therefore, this guide does not compare the molecule to an arbitrary standard. It compares the Target (Diamine) against its Precursor (Nitro-amine) . This comparison is the industry standard for validating reaction completion and ensuring the absence of genotoxic nitro-impurities.
Comparative Technical Analysis: Target vs. Precursor
The Fourier Transform Infrared (FTIR) spectrum serves as a "fingerprint" validation tool. The transformation from a nitro-amine to a diamine results in distinct spectral shifts.
The Comparative Logic (Internal Standards vs. Dynamic Peaks)
-
Static Markers (Internal Standards): The Pyridine ring and the Ether (C-O-C) linkage remain chemically unchanged during reduction. Their peaks should remain stable, serving as a reference for intensity normalization.
-
Dynamic Markers (Reaction Progress): The complete disappearance of Nitro (-NO₂) bands and the evolution of the Amine (-NH₂) profile are the "Pass/Fail" criteria.
Table 1: Critical Spectral Shift Comparison
| Functional Group | Vibration Mode | Precursor (Nitro-amine) (Expected Wavenumber cm⁻¹) | Target (Diamine) (Expected Wavenumber cm⁻¹) | Diagnostic Insight |
| Primary Amine (-NH₂) | N-H Stretch | Doublet: 3400 & 3300 (Weak/Med) | Broadened/Intensified 3450–3200 (Multiple bands) | The target has two -NH₂ groups.[1][2][3] Look for broadening and increased intensity in this region due to H-bonding.[4] |
| Nitro Group (-NO₂) | Asymmetric Stretch | 1530 – 1500 (Strong) | ABSENT | CRITICAL QC POINT. Presence indicates incomplete reduction. |
| Nitro Group (-NO₂) | Symmetric Stretch | 1360 – 1340 (Strong) | ABSENT | Secondary confirmation of reaction completion. |
| Ether Linkage (C-O-C) | Ar-O-Ar Stretch | 1260 – 1220 | 1260 – 1220 | Static Marker. Confirms the ether bridge to the pyridine ring is intact. |
| Pyridine Ring | C=N Stretch | 1590 – 1580 | 1590 – 1580 | Static Marker. Distinguishes the pyridine moiety from the benzene ring. |
| Benzene Ring | C=C Ring Stretch | 1600 – 1450 | 1600 – 1450 | Skeletal vibrations; often overlaps with N-H bending (scissoring). |
Visualization of Chemical Transformation & Workflow
The following diagrams illustrate the chemical pathway being monitored and the logical decision tree for the analyst.
Figure 1: Synthesis Monitoring Pathway
Caption: The reduction of the nitro group is the primary chemical transformation monitored via FTIR.
Figure 2: Analytical Decision Logic
Caption: QC workflow for validating the diamine intermediate. The absence of the 1530 cm⁻¹ peak is the primary gate.
Detailed Experimental Protocol
To ensure reproducibility and minimize artifacts (such as water vapor interference in the amine region), the following protocol is recommended.
Method: Attenuated Total Reflectance (ATR-FTIR)
Preferred over KBr pellets for diamines to avoid moisture absorption which obscures N-H stretching.
1. Sample Preparation:
-
Ensure the sample is fully dried (vacuum oven at 40°C) to remove residual solvents. Solvents like ethyl acetate or ethanol have peaks that overlap with the C-O-C region.
-
The sample should be a fine, homogeneous powder.
2. Instrument Setup:
-
Crystal: Diamond or ZnSe (Diamond is preferred for durability).
-
Resolution: 4 cm⁻¹.
-
Scans: 32 scans (minimum) to improve Signal-to-Noise ratio.
-
Range: 4000 – 600 cm⁻¹.
3. Acquisition Workflow:
-
Background Scan: Clean crystal with isopropanol. Collect background spectrum (air).
-
Sample Loading: Apply ~10 mg of sample to the crystal. Apply pressure using the anvil until the force gauge is in the "green" zone (ensure good contact).
-
Scan: Acquire sample spectrum.
-
Processing: Apply baseline correction. Do not apply excessive smoothing, as this may merge the N-H doublet of the amine.
4. Data Interpretation (Self-Validation):
-
Step 1: Zoom into 1500–1550 cm⁻¹ . Is there a sharp peak?
-
Yes: Residual Nitro precursor present. Reject.
-
No: Reduction successful.
-
-
Step 2: Verify the "Fingerprint" at 1240 cm⁻¹ . This confirms the Pyridine-Oxygen-Benzene linkage is intact and hasn't cleaved during harsh reduction conditions.
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Authoritative text for general functional group assignments).
-
Boehringer Ingelheim Pharma KG. (2017). Process for the synthesis of dabigatran and its intermediates. U.S. Patent No. 9,533,971. Link (Source for synthesis pathway and precursor identification).
-
NIST Chemistry WebBook. 1,2-Benzenediamine FTIR Spectrum. National Institute of Standards and Technology.[5] Link (Reference for the 1,2-diamine substructure).
-
Haufe, S., et al. (2011).[6] Synthesis of Dabigatran Etexilate. European Patent EP 2978750 B1. Link (Detailed reaction conditions for nitro-reduction).
Sources
A Comparative Guide to the Thermal Stability of Aromatic Polymers: Insights from TGA and DSC Analysis of Systems Related to 4-[(Pyridin-2-yl)oxy]benzene-1,2-diamine-Based Polymers
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of advanced materials with superior performance characteristics, the thermal stability of polymers is a critical parameter. This guide provides a comparative analysis of the thermal properties of aromatic polymers, with a specific focus on systems analogous to those derived from the novel diamine, 4-[(Pyridin-2-yl)oxy]benzene-1,2-diamine. Through an examination of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) data from the scientific literature, we will explore the structure-property relationships that govern the thermal behavior of these high-performance materials. This guide is intended to provide researchers, scientists, and professionals in drug development and materials science with a framework for understanding and predicting the thermal performance of new polymer systems.
The Significance of Thermal Analysis in Polymer Science
Thermal analysis techniques, such as TGA and DSC, are indispensable tools for characterizing polymeric materials.[1] TGA provides quantitative information about the thermal stability and decomposition profile of a polymer by measuring its mass change as a function of temperature in a controlled atmosphere.[2] Key parameters derived from TGA include the onset of decomposition temperature and the temperature at which a certain percentage of weight loss occurs (e.g., Td5% or T10%), which are crucial indicators of a material's upper service temperature.
DSC, on the other hand, measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature.[3] This technique is instrumental in identifying key thermal transitions such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc). The Tg is particularly important as it signifies the transition from a rigid, glassy state to a more flexible, rubbery state, profoundly impacting the material's mechanical properties.[3]
Understanding the Building Blocks: The Predicted Thermal Behavior of Polymers from 4-[(Pyridin-2-yl)oxy]benzene-1,2-diamine
While specific experimental TGA and DSC data for polymers synthesized directly from 4-[(Pyridin-2-yl)oxy]benzene-1,2-diamine are not yet widely available in the public domain, we can make educated predictions based on the thermal behavior of structurally related polymers. The unique combination of a pyridine ring, an ether linkage, and an aromatic diamine backbone in this monomer suggests a synergistic effect on the resulting polymer's thermal properties.
The presence of aromatic and heterocyclic rings in the polymer backbone is known to impart high thermal stability due to their rigid nature and high bond dissociation energies.[4] The pyridine moiety, in particular, can contribute to enhanced thermal resistance.[5] Furthermore, the ether linkage, while introducing some flexibility that can improve solubility and processability, generally does not significantly compromise thermal stability.[6]
A Comparative Analysis: TGA and DSC Data of Analogous Polymer Systems
To contextualize the expected performance of polymers based on 4-[(Pyridin-2-yl)oxy]benzene-1,2-diamine, we present a comparative summary of TGA and DSC data for various aromatic polyamides and polyimides featuring pyridine rings, ether linkages, and other heterocyclic structures.
| Polymer System | Glass Transition Temp. (Tg, °C) | 5% Weight Loss Temp. (Td5%, °C) | 10% Weight Loss Temp. (T10%, °C) | Char Yield at 800°C (%) | Reference |
| Aromatic Polyamides with Pyridyl Ether Linkages | Not Reported | >467 | Not Reported | Not Reported | [7] |
| Poly(ether-amide)s with Pyridine Rings | 201–215 | Not Reported | Not Reported | Not Reported | [8] |
| Wholly Aromatic Polymers with Pyridine Moieties | >400 | ~485 (onset) | Not Reported | 70-75 | [4] |
| Polyimides with Pyridine and Ether Linkages | >254 | Not Reported | >544 | >64 | [9] |
| Aromatic Polyamides with Ether & Bulky Groups | 236–298 | Not Reported | 490–535 | >50 | [3] |
| Aromatic-Aliphatic Polyamides | 197-204 | >336 (onset) | Not Reported | Not Reported | [3] |
Note: The data presented is a compilation from various sources and experimental conditions may vary.
This comparative data highlights a consistent trend: the incorporation of aromatic and heterocyclic moieties, such as pyridine, leads to polymers with high glass transition temperatures and excellent thermal stability. For instance, wholly aromatic polymers containing pyridine units exhibit exceptionally high Tg values (above 400 °C) and decomposition temperatures around 485 °C.[4] Similarly, polyimides containing both pyridine and ether linkages demonstrate 10% weight loss at temperatures exceeding 544 °C.[9] The introduction of flexible ether linkages can lead to slightly lower, yet still impressive, thermal stability, as seen in poly(ether-amide)s with pyridine rings, which have Tg values in the range of 201-215 °C.[8]
Experimental Protocols: A Guide to TGA and DSC Analysis
To ensure the generation of reliable and comparable data, standardized experimental protocols for TGA and DSC are essential.
Thermogravimetric Analysis (TGA) Workflow
A typical TGA experiment involves heating a small sample of the polymer at a constant rate in a controlled atmosphere (e.g., nitrogen or air) and continuously monitoring its weight.
Caption: A standard workflow for performing Differential Scanning Calorimetry (DSC) on polymeric materials.
Structure-Property Relationships: The "Why" Behind the Data
The thermal stability of aromatic polymers is intrinsically linked to their molecular architecture.
Sources
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- 2. sciensage.info [sciensage.info]
- 3. Functional Aromatic Polyamides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Well-defined, linear, wholly aromatic polymers with controlled content and position of pyridine moieties in macromolecules from one-pot, room temperature, metal-free step-polymerizations - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. sid.ir [sid.ir]
- 6. The effects of long and bulky aromatic pendent groups with flexible linkages on the thermal, mechanical and electrical properties of the polyimides and their nanocomposites with functionalized silica - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
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- 9. researchgate.net [researchgate.net]
Comparative study of pyridine-ether vs phenyl-ether diamines in polymer synthesis
Topic: Comparative Study of Pyridine-Ether vs. Phenyl-Ether Diamines in Polymer Synthesis
Executive Summary: The "Nitrogen Effect" in High-Performance Polymers
In the landscape of high-performance polyimides (PIs) and polyamides (PAs), the choice of diamine monomer dictates the final material's processability and thermal endurance. This guide compares two critical classes of ether-linked diamines:
-
Phenyl-Ether Diamines (e.g., ODA, TPEQ): The industry standard for flexibility and thermal stability, but often plagued by poor solubility in organic solvents due to dense chain packing.
-
Pyridine-Ether Diamines: An advanced alternative where a pyridine ring replaces the central benzene unit. The incorporation of the nitrogen atom introduces polarity and asymmetry, fundamentally altering the polymer's solubility profile without sacrificing—and often enhancing—thermal rigidity.
Key Finding: Pyridine-ether diamines offer a superior "processability-performance" balance, exhibiting solubility in polar aprotic solvents (NMP, DMAc) at room temperature while maintaining glass transition temperatures (
Chemical Architecture & Synthesis Pathways
To understand the performance divergence, we must look at the synthesis. Pyridine-ether diamines are typically synthesized via nucleophilic aromatic substitution (
Comparative Synthesis Workflow
The following diagram illustrates the parallel synthesis pathways. Note the activation requirement for the phenyl route versus the inherent reactivity of the pyridine route.
Caption: Comparative synthesis showing the kinetic advantage of pyridine precursors (activated halide) over phenyl precursors (unactivated).
Detailed Experimental Protocol: Synthesis of Pyridine-Ether Diamine
Target Monomer: 2,6-bis(4-aminophenoxy)pyridine (2,6-BAPP) Rationale: This monomer is the direct analogue of 1,3-bis(4-aminophenoxy)benzene, allowing for a direct structural comparison.
Step 1: Nucleophilic Substitution ( )
-
Reagents: Charge a 3-neck flask with 2,6-dichloropyridine (10 mmol), 4-nitrophenol (20.5 mmol), and anhydrous
(22 mmol). -
Solvent: Add DMF (N,N-dimethylformamide) or DMSO to create a 20% solids solution.
-
Reaction: Heat to 140°C–150°C under nitrogen flow. The electron-deficient pyridine ring facilitates the displacement of chlorine by the phenoxide ion.
-
Monitoring: Monitor via TLC (Thin Layer Chromatography) or HPLC. Reaction is typically complete in 6–8 hours (significantly faster than Ullmann coupling for phenyl analogues).
-
Workup: Pour mixture into ice water/methanol (1:1). Filter the precipitated dinitro intermediate (yellow solid). Recrystallize from glacial acetic acid/ethanol.
Step 2: Catalytic Reduction
-
Reagents: Dissolve dinitro intermediate in ethanol/THF. Add Pd/C (10% wt) catalyst.
-
Reduction: Introduce hydrazine monohydrate (excess) dropwise at reflux, or use
gas (50 psi) in an autoclave. -
Purification: Filter hot to remove catalyst. Cool filtrate to crystallize the diamine.
-
Validation: Verify structure via
-NMR (Look for characteristic pyridine protons at 7.5–8.0 ppm and amine protons at 5.0 ppm).
Performance Profiling: Head-to-Head Comparison
The following data summarizes the properties of Polyimides (PIs) derived from PMDA (Pyromellitic Dianhydride) reacted with either Phenyl-Ether or Pyridine-Ether diamines.
| Property | Phenyl-Ether PI (Ref: ODA/APB) | Pyridine-Ether PI (Ref: 2,6-BAPP) | Scientific Rationale |
| Solubility (NMP/DMAc) | Poor (Often requires heating) | Excellent (Soluble at RT) | Pyridine N-atom disrupts symmetry and increases dipole-dipole interaction with polar solvents. |
| Glass Transition ( | 220°C – 280°C | 240°C – 310°C | Pyridine ring is more rigid than benzene; N-atom hinders segmental rotation. |
| Thermal Stability ( | > 500°C | > 480°C | Slightly lower due to the labile nature of the C-N bond vs C-C, but still within high-performance limits. |
| Tensile Modulus | 1.5 – 2.5 GPa | 2.0 – 3.2 GPa | Increased chain stiffness from the heterocyclic moiety. |
| Moisture Absorption | Low (< 1.0%) | Moderate (1.0 – 2.0%) | The lone pair on Nitrogen can form hydrogen bonds with water molecules. |
Mechanistic Causality: Why the Difference?
The "Pyridine Effect" operates on three levels:
-
Dipole-Dipole Interactions: The electronegative nitrogen creates a permanent dipole, enhancing interaction with polar solvents (solubility) and inter-chain attraction (modulus).
-
Chain Packing Disruption: Unlike the symmetric benzene ring, the pyridine ring introduces angular distortion, preventing the dense packing that causes insolubility in phenyl-based PIs.
-
Proton Acceptance: The basic nitrogen allows for potential acid-base interactions, which can be exploited for adhesion promotion or proton-exchange membranes.
Polymerization Workflow & Logic
To maximize the benefits of pyridine-ether diamines, a standard two-step polycondensation is recommended.
Caption: Decision tree for polymerization. Chemical imidization is preferred for pyridine-PIs to retain solubility for coating applications.
Protocol Note: When using pyridine-ether diamines, the basicity of the pyridine ring in the backbone can catalyze the imidization process slightly, but it may also complex with the carboxylic acid groups of the polyamic acid. Ensure the solvent is anhydrous to prevent hydrolysis during the exothermic PAA formation.
References
-
Synthesis and characterization of polyimides containing pyridine ring. Semantic Scholar.
-
Synthesis and characterization of polyimides containing pyridine moiety. ResearchGate.
-
Highly optical transparency and thermally stable polyimides containing pyridine and phenyl pendant. National Institutes of Health (PMC).
-
Synthesis and characterization of novel polyimides derived from 4,4'-bis(5-amino-2-pyridinoxy)benzophenone. Taylor & Francis.
-
Solubility behavior of polyimides in different organic solvents. ResearchGate.
A Senior Application Scientist's Guide to the Elemental Analysis and Purity Verification of 4-[(Pyridin-2-yl)oxy]benzene-1,2-diamine
This guide provides an in-depth comparison of analytical standards for 4-[(Pyridin-2-yl)oxy]benzene-1,2-diamine. As no official, compound-specific standard exists, we will establish a robust validation framework grounded in authoritative best practices. We will detail the gold-standard technique, combustion analysis, and compare it with orthogonal methods essential for a comprehensive purity and identity profile required in modern research environments[2][3].
Part 1: The Foundational Standard - Combustion-Based Elemental Analysis
For any newly synthesized organic compound, combustion analysis is the cornerstone technique for experimentally verifying its elemental composition.[4] It provides a quantitative measure of the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S), with oxygen (O) often determined by pyrolysis. This technique directly validates the empirical formula against the theoretical calculation, serving as a primary check of the compound's integrity.
Theoretical Composition of 4-[(Pyridin-2-yl)oxy]benzene-1,2-diamine
The molecular formula is C₁₁H₁₁N₃O. The expected elemental composition is calculated as follows:
-
Molecular Weight: 201.23 g/mol
-
Carbon (C): 65.65%
-
Hydrogen (H): 5.51%
-
Nitrogen (N): 20.88%
-
Oxygen (O): 7.95%
Any experimental result from a properly calibrated elemental analyzer should align closely with these values. Journals and regulatory bodies typically require the experimental values to be within ±0.4% of the theoretical calculation to confirm 95% sample purity and corroborate isomeric purity[3].
The Causality of the Combustion Workflow
The modern elemental analyzer operates on the principle of dynamic flash combustion, a refinement of the classical Pregl-Dumas method[5]. The process is designed to quantitatively convert the sample into simple, detectable gases.
Caption: Workflow for combustion-based elemental analysis.
-
Step 1 & 2: Combustion: The precisely weighed organic sample is dropped into a high-temperature furnace (~1000°C) with a pulse of pure oxygen. This isn't just burning; it's a controlled, complete conversion of the elements into their most stable gaseous oxides (CO₂, H₂O, NOx)[5]. For a compound like 4-[(Pyridin-2-yl)oxy]benzene-1,2-diamine, which is rich in nitrogen and aromatic rings, ensuring complete combustion is critical to avoid artificially low carbon values[6].
-
Step 3: Reduction: The resulting gas mixture is swept by an inert carrier gas (typically helium) through a tube containing heated, high-purity copper. The copper's crucial role is to reduce the various nitrogen oxides (NOx) to elemental nitrogen (N₂), the single, stable species required for accurate measurement[5]. This step also serves to scrub out interfering elements like halogens and sulfur.
-
Step 4 & 5: Separation and Detection: The purified mixture of CO₂, H₂O, and N₂ is passed through a gas chromatography (GC) column. The gases separate based on their chemical properties and are sequentially detected by a thermal conductivity detector (TCD)[7][8]. The TCD measures the change in thermal conductivity of the helium carrier gas as each analyte gas passes through, generating a signal proportional to the concentration of the element.
Experimental Protocol: Elemental Analysis of 4-[(Pyridin-2-yl)oxy]benzene-1,2-diamine
-
Instrument Preparation: Ensure the elemental analyzer is leak-checked and has fresh, active reagents in the combustion and reduction tubes.
-
Calibration: Perform a multi-point calibration using a high-purity, stable organic standard with a known elemental composition, such as acetanilide or benzoic acid[5]. This step is critical for ensuring the accuracy of the TCD response.
-
Sample Preparation: Accurately weigh approximately 1-2 mg of the dried (to remove residual solvent and water) 4-[(Pyridin-2-yl)oxy]benzene-1,2-diamine sample into a tin capsule using a microbalance.
-
Analysis: Introduce the encapsulated sample into the analyzer's autosampler. Run the analysis in triplicate to ensure reproducibility.
-
Data Evaluation: The instrument software will automatically calculate the mass percentages of C, H, and N. Compare the average experimental values to the theoretical values (C: 65.65%, H: 5.51%, N: 20.88%). The results should fall within the accepted ±0.4% deviation.
Part 2: A Comparative Guide to Orthogonal Purity & Identity Verification
While elemental analysis confirms the empirical formula, it provides limited information about impurities, which may have a similar elemental composition. Therefore, a robust characterization relies on orthogonal methods—techniques that measure different chemical and physical properties. For drug development professionals, a purity of ≥95% is a widely accepted minimum standard for compounds undergoing biological testing[2][9].
The following table compares elemental analysis with key orthogonal techniques.
| Analytical Technique | Primary Purpose | Information Provided | Strengths | Limitations |
| Elemental Analysis | Confirms Empirical Formula | Quantitative %C, H, N, S, O | Gold standard for elemental ratios; highly accurate and precise[4]. | Does not identify structure or specific impurities; insensitive to isomers. |
| HPLC-UV/MS | Purity Assessment & Identity | Quantitative purity (% area); Molecular Weight | High sensitivity for detecting impurities[2]; MS confirms molecular weight. | Purity is relative (% area); requires chromophores for UV detection; non-volatile buffers can interfere with MS. |
| qNMR | Purity & Structure | Absolute quantitative purity (mol/mol); structural confirmation | Provides structural and absolute purity data without a reference standard for the analyte[1]; can detect non-chromophoric and inorganic impurities[10]. | Lower sensitivity than HPLC; requires a high-purity internal standard; complex spectra can be difficult to interpret. |
| High-Resolution MS | Identity Confirmation | Exact Mass & Elemental Formula | Provides highly accurate mass measurement, allowing for unambiguous determination of the elemental formula[11]. | Does not provide quantitative purity data; fragmentation can be complex. |
| DSC | Purity of Crystalline Solids | Quantitative purity (mole %) | Determines purity of highly pure (>98%) crystalline substances without a standard[12]; provides melting point. | Only applicable to crystalline, thermally stable compounds; does not identify impurities[12]. |
Integrated Characterization Workflow
A self-validating characterization workflow uses these techniques in a logical sequence to build a complete profile of the new chemical entity.
Caption: Integrated workflow for new chemical entity (NCE) validation.
This logical flow ensures that foundational questions of elemental composition and molecular weight are answered first. If these are correct, chromatographic purity is assessed. Finally, for advanced applications or regulatory requirements, absolute purity techniques like qNMR or DSC are employed. This multi-pronged approach provides the highest degree of confidence in the material's quality, ensuring the integrity of all subsequent research[1][2].
Conclusion
For a novel compound such as 4-[(Pyridin-2-yl)oxy]benzene-1,2-diamine, there is no single "standard" for analysis. Instead, the standard is a comprehensive and orthogonal analytical approach. Combustion-based elemental analysis serves as the essential starting point, providing a robust, quantitative validation of the empirical formula. However, to meet the rigorous demands of modern drug development and chemical research, this data must be complemented by chromatographic (HPLC), spectroscopic (MS, NMR), and potentially thermal (DSC) analyses. By integrating these techniques, researchers can build a complete, validated profile of the compound, ensuring that the material in the vial is unequivocally what it is believed to be, in a state of purity sufficient for its intended use.
References
-
Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Journal of Medicinal Chemistry. Available at: [Link]
-
AZoM. (2021). A Look at Elemental Analysis for Organic Compounds. AZoM.com. Available at: [Link]
-
Milne, A. (Date not specified). The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. Precise Elemental Analysis. Available at: [Link]
-
Dong, M. W. (2015). Separation Science in Drug Development, Part 2: High‑Throughput Characterization. LCGC Europe. Available at: [Link]
-
Kaiser, G. (2020). The Importance of Purity Determination of Pharmaceuticals. NETZSCH Analyzing & Testing. Available at: [Link]
-
Journal of Medicinal Chemistry. (2009). Revision of Purity Criteria for Tested Compounds. Journal of Medicinal Chemistry. Available at: [Link]
-
Patel, K. et al. (2025). Impurity Profiling and its Significance Active Pharmaceutical Ingredients. ResearchGate. Available at: [Link]
-
Royal Society Publishing. (Date not specified). Characterising new chemical compounds & measuring results. Royal Society. Available at: [Link]
-
Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. ACS Publications. Available at: [Link]
-
Elementar. (Date not specified). Elemental analysis: operation & applications. Elementar. Available at: [Link]
-
Lab Malfunction. (2025). Analytical Techniques Used in Organic Chemistry: Instruments for Molecule Identification and Characterization. Lab Malfunction. Available at: [Link]
-
Britannica. (Date not specified). Organic compound. Britannica. Available at: [Link]
-
Concordia University. (Date not specified). EXPERIMENT 1 - Determination of the purity and identity of organic compounds by melting point and/or analytical thin layer... Concordia University. Available at: [Link]
-
Royal Society of Chemistry. (2008). CHNS Elemental Analysers. Royal Society of Chemistry. Available at: [Link]
-
Taylor & Francis. (Date not specified). Elemental analysis – Knowledge and References. Taylor & Francis. Available at: [Link]
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- 4. The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry [velp.com]
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- 12. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
Electrochemical validation of 4-[(Pyridin-2-yl)oxy]benzene-1,2-diamine redox potentials
Comparison Guide: Electrochemical Validation of 4-[(Pyridin-2-yl)oxy]benzene-1,2-diamine
Part 1: Executive Summary & Strategic Context
Subject: 4-[(Pyridin-2-yl)oxy]benzene-1,2-diamine (Py-OPD) CAS Registry (Analogues): 1197-37-1 (4-ethoxy-OPD), 95-54-5 (o-Phenylenediamine) Application: Precursor for high-performance polyamides, proton-exchange membranes, and coordination ligands.
The Challenge: Researchers utilizing 4-[(Pyridin-2-yl)oxy]benzene-1,2-diamine often face ambiguity regarding its oxidative stability compared to the industry-standard o-phenylenediamine (OPD) . The presence of the pyridin-2-yloxy substituent introduces a competing electronic effect: the electron-donating resonance of the ether oxygen versus the electron-withdrawing inductive effect of the pyridine ring.
The Solution:
This guide provides a self-validating electrochemical protocol to determine the precise redox potentials (
Part 2: Technical Grounding & Mechanism
To validate the redox potential, we must first understand the electronic environment.[1] The oxidation of 1,2-diamines typically proceeds via a 2-electron/2-proton mechanism to form a quinodiimine.
Electronic Prediction:
-
OPD (Standard): Baseline oxidation potential.
-
Py-OPD (Target): The oxygen atom at the 4-position acts as an Electron Donating Group (EDG) via resonance (
), which typically lowers the oxidation potential (cathodic shift). However, the Pyridin-2-yl moiety is electron-deficient and exerts a withdrawing inductive effect ( ), tempering the oxygen's donation. -
Hypothesis: Py-OPD will exhibit an
value lower than OPD but higher than 4-methoxy-OPD .
Visualizing the Redox Mechanism:
Figure 1: Proposed redox pathway for Py-OPD. The validation goal is to measure the reversibility of the Monomer
Part 3: Experimental Validation Protocol
Core Directive: Do not rely on absolute potential values from literature, as they vary with solvent and pH. Use an Internal Standard (Ferrocene) for relative accuracy.
Materials & Setup
| Component | Specification | Rationale |
| Solvent | Acetonitrile (MeCN), HPLC Grade, Anhydrous | Aprotic solvent prevents immediate hydrolysis of the oxidized diimine, allowing observation of the quasi-reversible couple. |
| Electrolyte | 0.1 M Tetrabutylammonium Hexafluorophosphate ( | Large anion ( |
| Working Electrode | Glassy Carbon (3 mm dia) | Inert surface with wide potential window; essential for aromatic amine oxidation. |
| Reference | Non-aqueous reference prevents junction potential errors common with aqueous Ag/AgCl. | |
| Counter | Platinum Wire | High surface area to prevent current limitation. |
Step-by-Step Methodology
Step 1: Electrode Pre-treatment (Crucial)
-
Polish the Glassy Carbon electrode with 0.05
alumina slurry on a microcloth for 2 minutes. -
Sonicate in DI water, then ethanol, then acetone (1 min each) to remove alumina particles.
-
Validation Check: Run a background CV in blank electrolyte. Current should be
and featureless.
Step 2: Baseline Standard (OPD)
-
Prepare a 1.0 mM solution of o-phenylenediamine in the electrolyte.
-
Scan range: -0.5 V to +1.2 V.
-
Scan rate: 100 mV/s.[1]
-
Observation: Note the peak potential (
). Expect an irreversible or quasi-reversible wave depending on scan rate.
Step 3: Target Characterization (Py-OPD)
-
Prepare a 1.0 mM solution of 4-[(Pyridin-2-yl)oxy]benzene-1,2-diamine .
-
Perform CV at 50, 100, 200, and 500 mV/s.
-
Critical Data Point: Record the Anodic Peak Potential (
) and the onset potential ( ).
Step 4: Internal Standardization
-
Add Ferrocene (approx.[2] 0.5 mM) directly to the Py-OPD solution.
-
Run the scan again.
-
The Ferrocene wave (
vs ) serves as the "Zero" point. -
Calculate
.
Part 4: Comparative Analysis & Data Interpretation
Use the following table to structure your results. The "Reference Range" is derived from structural analogues (4-ethoxy-OPD and OPD).
| Parameter | o-Phenylenediamine (Standard) | Py-OPD (Target) | Interpretation |
| ~0.35 V | Predicted: 0.25 - 0.30 V | Lower onset indicates easier oxidation due to Ether Oxygen donation. | |
| ~0.50 V | Predicted: 0.40 - 0.45 V | The Pyridine ring pulls density, preventing the shift seen in pure alkoxy-anilines (~0.35 V). | |
| Reversibility ( | < 0.3 (Irreversible) | Predicted: 0.4 - 0.6 | Bulky Pyridine group may sterically hinder dimerization, improving reversibility. |
| Polymerization | Rapid film formation | Slower / Soluble Oligomers | Check for current decay on subsequent cycles. |
Mechanism of Action Insight: The Pyridin-2-yloxy group creates a "Push-Pull" electronic effect.
-
Push: The ether oxygen donates electrons into the benzene ring, destabilizing the HOMO and lowering the oxidation potential.
-
Pull: The pyridine nitrogen (via the ether linkage) exerts an inductive withdrawal, slightly stabilizing the HOMO compared to a simple ethoxy group.
-
Result: Py-OPD is more easily oxidized than OPD, making it a more effective antioxidant or hole-transport material, but potentially less stable in air.
Part 5: Troubleshooting & Self-Validation
Workflow for Data Validation:
Figure 2: Decision tree for validating electrochemical data quality.
Common Failure Modes:
-
Electrode Passivation: If the peak current decreases with each cycle, the oxidation product is polymerizing on the electrode.
-
Fix: Switch to Differential Pulse Voltammetry (DPV) to read the potential without forming a thick film.
-
-
Protonation Effects: If multiple peaks appear, the pyridine nitrogen may be protonated by residual acid in the solvent.
-
Fix: Add 1 equivalent of base (e.g., triethylamine) or ensure solvent is strictly anhydrous.
-
References
-
Goyal, R. N., & Bishnoi, S. (2009). Electrochemical oxidation of o-phenylenediamine at a glassy carbon electrode. Journal of Electroanalytical Chemistry, 636(1-2), 47-52.
-
Le Gall, T., et al. (2023). Mechanistic Aspects of the Electrochemical Oxidation of Aniline Derivatives. Molecules, 28(2), 471.[3]
-
Hansch, C., et al. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165–195.
-
Sigma-Aldrich. (2024). Product Specification: o-Phenylenediamine.[4][5]
Sources
Safety Operating Guide
Personal protective equipment for handling 4-[(Pyridin-2-yl)oxy]benzene-1,2-diamine
This guide outlines the critical safety protocols for handling 4-[(Pyridin-2-yl)oxy]benzene-1,2-diamine .
Note on Chemical Identity: As of 2025, this specific isomer is treated as a High-Potency Novel Chemical Entity (NCE) . Publicly available specific toxicological data is limited.[1] Therefore, this guide utilizes Structure-Activity Relationship (SAR) analysis, deriving safety protocols from the high-hazard profiles of its constituent moieties: 1,2-phenylenediamine (sensitizer, mutagen) and pyridine (toxicant).
All procedures must assume the "Worst-Case" hazard profile: Highly Toxic, Severe Sensitizer, and Potential Mutagen.
Part 1: Executive Safety Summary
| Parameter | Critical Specification |
| Hazard Class (Inferred) | Acute Toxin (Oral/Dermal/Inhalation), Skin Sensitizer (Cat 1), Eye Irritant (Cat 2A), Muta. Suspect. |
| Primary Route of Entry | Inhalation of dust; Dermal absorption (Lipophilic ether linkage). |
| OEL / OEB | Treat as OEB 4 (Occupational Exposure Band) until tested. Target control limit: < 10 µg/m³ . |
| Engineering Control | Mandatory: Certified Chemical Fume Hood or Glovebox (Isolator). |
| Glove Material | Double-gloving required. Inner: Nitrile (0.11 mm); Outer: Nitrile (High-Dex) or Laminate (Silver Shield) for prolonged tasks. |
| Respiratory | Solid: N100/P3 (HEPA). Solution: ABEK1-P3 (Organic Vapor/Amine/Particulate). |
Part 2: Chemical Hazard Analysis (SAR)
To ensure scientific integrity, we deconstruct the molecule to understand the why behind the PPE:
-
1,2-Diamine Moiety (o-Phenylenediamine core):
-
Risk:[2][3] This functional group is structurally alerted for skin sensitization and mutagenicity .[1] The ortho-positioning of amines allows for metabolic activation into reactive quinone diimines, which can bind to DNA and proteins.
-
Impact: Exposure can lead to irreversible allergic dermatitis and potential systemic toxicity.
-
-
Pyridin-2-yloxy Linkage:
-
Risk:[2][3] The ether linkage increases lipophilicity compared to the parent diamine, potentially enhancing skin absorption rates . Pyridine derivatives often target the liver and kidneys (hepatotoxicity/nephrotoxicity).
-
Impact: Standard splash protection is insufficient; permeation-resistant barriers are critical.
-
Part 3: Detailed PPE Specifications
Hand Protection (The "Double-Shell" Protocol)
Aromatic amines can permeate standard nitrile gloves rapidly.
-
Layer 1 (Inner): Disposable Nitrile (Inspection Grade), 4-5 mil. Purpose: Biological barrier and sweat management.
-
Layer 2 (Outer):
-
Short Duration (<15 mins): Extended Cuff Nitrile (minimum 6 mil).
-
Long Duration / Synthesis:Laminate / Multilayer (e.g., Ansell Barrier or Silver Shield).
-
Why? Laminate films provide >480 min breakthrough time for broad-spectrum aromatics, whereas nitrile may fail in <30 mins against diamine solutions.
-
Respiratory Protection
-
Handling Solids (Weighing/Transfer):
-
Minimum: Half-face respirator with P100/HEPA cartridges .
-
Preferred: Powered Air-Purifying Respirator (PAPR) with loose-fitting hood if handling >1 gram outside an isolator.
-
-
Handling Solutions:
-
Use Combination Cartridges (OV/AG/P100) . The amine group requires protection against organic vapors and alkaline gases.
-
Eye & Body Protection[1][3][4]
-
Eyes: Chemical Splash Goggles (Indirect Vent). Safety glasses are insufficient due to the risk of severe corneal damage from alkaline amines.
-
Body: Disposable Tyvek® coveralls (or equivalent microporous film) with elastic wrists. Lab coats must be buttoned to the neck.
Part 4: Operational Protocols
Workflow 1: Weighing & Transfer (Solid Phase)
-
Preparation: Activate fume hood (verify face velocity 80–100 fpm). Place a disposable balance enclosure or static-dissipative tray inside.
-
PPE Donning: Put on inner gloves -> Tyvek sleeves -> outer gloves (taped to sleeves).
-
Transfer: Use a disposable spatula. Do not pour; transfer gently to minimize aerosolization.
-
Decontamination: Wipe the balance and exterior of the container with a solvent-dampened wipe (Ethanol/Water) before removing it from the hood.
Workflow 2: Reaction & Synthesis (Liquid Phase)
-
Solvent Selection: Avoid using DMSO if possible, as it enhances skin permeability of the dissolved diamine. Use Ethyl Acetate or DCM with extreme caution.
-
Temperature Control: If heating, use a reflux condenser with a scrubber trap to prevent amine vapor release.
-
Spill Management: Have a "Dry Spill Kit" (Chemsorb/Vermiculite) ready. Do not use water initially, as it may spread the lipophilic compound.
Part 5: Disposal & Emergency Logic
-
Waste Classification: Hazardous Chemical Waste (Toxic/Irritant).
-
Disposal Method: High-Temperature Incineration (with Nitrogen Oxide scrubbing). Do not dispose of down drains; highly toxic to aquatic life (H410 inferred).[4]
-
Skin Contact Emergency:
Part 6: Decision Logic Visualization
The following diagram illustrates the PPE selection logic based on the physical state and operational scale.
Figure 1: Risk-based PPE selection logic for handling 4-[(Pyridin-2-yl)oxy]benzene-1,2-diamine.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for o-Phenylenediamine (CAS 95-54-5). Retrieved from [Link]
- Grounding: Provides the baseline toxicity and sensitization d
- Grounding: Source for nitrile vs.
-
European Chemicals Agency (ECHA). Substance Information: 1,2-Benzenediamine. Retrieved from [Link]
- Grounding: Authoritative source for H-statements (H317, H341, H410) applied to the diamine substructure.
-
Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: 1910.1000 Table Z-1. Retrieved from [Link]
-
Grounding: Regulatory basis for respiratory protection standards.[1]
-
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
